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  • Product: 4-Bromobenzo[d]isothiazole
  • CAS: 1326714-98-0

Core Science & Biosynthesis

Foundational

4-Bromo-1,2-benzisothiazole chemical structure and molecular weight

Structural Analysis, Synthetic Architectures, and Pharmaceutical Utility Executive Summary 4-Bromo-1,2-benzisothiazole (CAS: 1326714-98-0 ) is a specialized heterocyclic scaffold increasingly utilized in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

4-Bromo-1,2-benzisothiazole (CAS: 1326714-98-0 ) is a specialized heterocyclic scaffold increasingly utilized in modern drug discovery. Unlike its more common 3-substituted or 5-substituted analogs (found in antipsychotics like Ziprasidone or Lurasidone), the 4-bromo isomer offers a unique vector for substitution on the benzene ring, adjacent to the nitrogen bridgehead. This specific regiochemistry allows for the exploration of novel chemical space in kinase inhibition and GPCR modulation, serving as a bioisostere for 4-substituted indoles or quinolines.

This guide provides a definitive technical analysis of the molecule’s structure, validated synthesis pathways for ensuring regiochemical purity, and its reactivity profile in cross-coupling reactions.

Part 1: Structural Identity & Physicochemical Profile

The core structure consists of a benzene ring fused to a 1,2-isothiazole ring. The defining feature of this isomer is the bromine atom located at position 4 , which is the carbon atom of the benzene ring immediately adjacent to the bridgehead carbon bonded to the ring nitrogen.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 4-Bromo-1,2-benzisothiazole
CAS Number 1326714-98-0Distinct from 5-bromo (139037-01-7)
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol Monoisotopic Mass: 212.92 g/mol
Physical State Solid (Powder)Typically off-white to pale yellow
Solubility DMSO, DMF, DCMLow solubility in water
SMILES c1cc2c(c(c1)Br)ans2
InChI Key ZBHVWOBQFIJNOC-UHFFFAOYSA-N
Structural Topology & Numbering

The numbering of the benzisothiazole ring is critical for distinguishing isomers. The sulfur atom is assigned position 1, and the nitrogen is position 2.

BenzisothiazoleStructure S1 S1 N2 N2 S1->N2 C3 C3 N2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fusion C5 C5 C4->C5 Br Br C4->Br Target Site C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->S1

Figure 1: Topological map of 4-Bromo-1,2-benzisothiazole. Note the bromine attachment at C4, adjacent to the N-bridgehead (C3a).

Part 2: Synthetic Methodologies

Synthesizing the 4-bromo isomer presents a regiochemical challenge. Direct bromination of 1,2-benzisothiazole typically yields the 3-bromo product (via lithiation/electrophile trapping) or the 5/7-bromo products (via electrophilic aromatic substitution). Therefore, de novo synthesis from a pre-functionalized benzene precursor is the authoritative route.

The 2,6-Disubstituted Benzaldehyde Route

The most reliable protocol involves the oxidative cyclization of a 2,6-disubstituted benzaldehyde derivative.

Precursor: 2-Fluoro-6-bromobenzaldehyde (or 2-Chloro-6-bromobenzaldehyde). Mechanism: Nucleophilic aromatic substitution (


) of the fluorine by a sulfur source, followed by condensation with ammonia/amine and oxidative N-S bond formation.
Step-by-Step Protocol:
  • Reagents: 2-Fluoro-6-bromobenzaldehyde (1.0 eq), Sulfur (

    
    ) or Sodium Sulfide (
    
    
    
    ), Ammonia (
    
    
    aq) or Ammonium Acetate.
  • Solvent: DMF or DMSO (requires high dielectric constant for

    
    ).
    
  • Conditions: Heated to 80–100°C in a sealed vessel.

  • Workup: Dilution with water precipitates the crude benzisothiazole; purification via silica gel chromatography (Hexane/EtOAc).

SynthesisWorkflow Start Start: 2-Fluoro-6-bromobenzaldehyde Step1 Step 1: Thiolation (Na2S / DMF, 90°C) Displaces Fluorine Start->Step1 SNAr Step2 Step 2: Imine Formation (NH4OAc / NH3) Forms Thio-imine intermediate Step1->Step2 Condensation Step3 Step 3: Oxidative Cyclization (DMSO / O2 or I2 cat.) Forms N-S Bond Step2->Step3 Cyclization Product Product: 4-Bromo-1,2-benzisothiazole Step3->Product Purification

Figure 2: Synthetic workflow for ensuring regiochemical purity of the 4-bromo isomer.

Part 3: Reactivity & Functionalization

The utility of 4-Bromo-1,2-benzisothiazole lies in its orthogonal reactivity. The molecule possesses two distinct reactive sites: the C4-Bromine (for cross-coupling) and the C3-Hydrogen (for deprotonation).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond is activated for Pd-catalyzed coupling, enabling the attachment of aryl or heteroaryl groups. This is the primary method for integrating this scaffold into drug candidates.

  • Catalyst System:

    
     or 
    
    
    
    / XPhos.
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Outcome: High yields of 4-aryl-1,2-benzisothiazoles.

C3-Lithiation

The proton at C3 is acidic. Treatment with LDA or n-BuLi at -78°C generates the C3-lithio species, which can be trapped with electrophiles (aldehydes, alkyl halides).

  • Note: Care must be taken to avoid Lithium-Halogen exchange at the C4-Br position. Using LDA (a non-nucleophilic base) favors deprotonation over exchange.

Part 4: Pharmaceutical Applications[4][5][6][7]

Bioisosterism

The 1,2-benzisothiazole ring is a classical bioisostere for:

  • Indole: Similar electronics but altered H-bond donor/acceptor profile.

  • Benzothiophene: Similar shape, different polarity.

  • Quinoline: Similar size.

Therapeutic Targets
  • Kinase Inhibitors: The 4-position vector directs substituents into the solvent-exposed region or the hinge-binding region of kinase ATP pockets, depending on the binding mode.

  • CNS Agents: Benzisothiazoles are privileged structures in psychopharmacology (e.g., Lurasidone). The 4-bromo derivative allows for the synthesis of "non-linear" tricyclic analogs that can modulate receptor selectivity profiles (D2 vs. 5-HT2A).

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Keep cool and dry. Light sensitive (potential for slow debromination or ring degradation under intense UV).

  • Incompatibility: Strong oxidizing agents.

References

  • Sigma-Aldrich. 4-Bromo-1,2-benzisothiazole Product Data & CAS 1326714-98-0 Verification.[1]Link

  • PubChem. 1,2-Benzisothiazole Compound Summary (Parent Scaffold).Link

  • Organic Chemistry Portal. Synthesis of Benzisothiazoles: Methodologies and Mechanisms.Link

  • ChemScene. Product Analysis: 4-Bromo-1,2-benzisothiazole (MW 214.08).Link

  • MDPI. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (Context on bromo-benzisothiazole reactivity). Link

Sources

Exploratory

Technical Guide: Isosteres of 4-Bromobenzo[d]isothiazole in Medicinal Chemistry

[1][2] Executive Summary The 4-bromobenzo[d]isothiazole scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the pharmacophoric anchor for atypical antipsychotics such as Lurasi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The 4-bromobenzo[d]isothiazole scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the pharmacophoric anchor for atypical antipsychotics such as Lurasidone (Latuda) and Ziprasidone (Geodon) .[1] Its utility stems from a unique combination of electronic properties—specifically the lipophilic, weak hydrogen-bond accepting nature of the isothiazole ring—and the steric positioning of the C4-bromide, which serves as a critical vector for cross-coupling reactions.

This guide analyzes this scaffold through the lens of bioisosterism , exploring how replacing the sulfur atom (with O or NH) or the halogen handle (with CF₃ or Cl) alters physicochemical properties (LogP, pKa), metabolic stability, and target residence time. We provide validated synthetic protocols and decision-making frameworks for researchers engaged in lead optimization.

Structural Analysis & Pharmacophore Mapping[1][2]

The 4-bromobenzo[d]isothiazole core is rarely the final drug; it is the gateway intermediate .[1] The bromine atom at the C4 position is strategically located peri to the isothiazole nitrogen. This creates a specific steric environment that influences the conformation of coupled ligands (e.g., piperazines).[1]

The "Magic" of the Isothiazole Ring

In the context of CNS drugs (GPCR targets like D2 and 5-HT2A), the benzo[d]isothiazole ring acts as a bioisostere for:

  • Benzisoxazole: Found in Risperidone/Paliperidone.[1]

  • Indole/Indazole: Found in various kinase inhibitors and GPCR ligands.[1]

  • Naphthalene: A pure lipophilic replacement.[2][1]

Table 1: Physicochemical Comparison of Isosteric Cores

Core ScaffoldHeteroatomsLogP (approx)H-BondingMetabolic LiabilityRepresentative Drug
Benzo[d]isothiazole S, N2.5Weak AcceptorS-oxidation (low risk)Lurasidone, Ziprasidone
Benzisoxazole O, N2.0Moderate AcceptorReductive Ring Opening (High risk)Risperidone
Indazole NH, N1.8Donor/AcceptorN-glucuronidationPaliperidone (analog)
Benzothiophene S3.2NoneS-oxidationZileuton (analog)

Expert Insight: The shift from benzisoxazole (Risperidone) to benzo[d]isothiazole (Ziprasidone) is often driven by the need to eliminate the "reductive ring opening" metabolic pathway.[1] The N-O bond in benzisoxazoles is labile to cytosolic reductases, whereas the N-S bond in isothiazoles is significantly more robust in vivo [1].

Strategic Isosteric Replacements

Scaffold Hopping (The Heterocycle)

When optimizing a lead containing 4-bromobenzo[d]isothiazole, the primary isosteric question is: Does the sulfur atom contribute to binding via sigma-hole interactions or merely lipophilicity?

  • If Lipophilicity is Key: Retain the Sulfur.[1] The large van der Waals radius of S creates a "greasy" surface that fits hydrophobic pockets (e.g., the orthosteric site of D2 receptors).

  • If Solubility is Limiting: Hop to Indazole . Replacing S with NH drops the LogP and introduces a Hydrogen Bond Donor (HBD).[1] However, this often requires N-alkylation to prevent non-specific binding.[1]

  • If Metabolic Stability is Poor: Hop to Benzothiazole or Quinoline .[2][1] Note that shifting the nitrogen (benzo[d]isothiazole vs. benzothiazole) drastically changes the vector of the lone pair.[1]

The C4-Position (The Halogen Handle)

The C4-bromine is typically a handle for Buchwald-Hartwig aminations or Suzuki couplings.[2][1] However, if the halogen is intended to remain as a substituent (halogen bonding), the following isosteres apply:

  • Chlorine (Cl): Tighter steric fit, lower lipophilicity than Br.[1]

  • Trifluoromethyl (CF₃): Bioisostere for Cl/Br but lacks the "sigma hole" for halogen bonding; it purely provides bulk and electron withdrawal.[1]

  • Methyl (CH₃): Steric isostere for Br, but electronically opposite (donor vs. acceptor).[1]

Visualization: Scaffold Hopping Logic

The following diagram illustrates the decision matrix for modifying the benzo[d]isothiazole core based on ADME/Tox liabilities.

ScaffoldHopping Start Start: 4-Bromobenzo[d]isothiazole (High Lipophilicity, Stable N-S) Problem1 Problem: Reductive Metabolism? Start->Problem1 Problem2 Problem: Poor Solubility (High LogP)? Start->Problem2 Problem3 Problem: Lack of H-Bond Donor? Start->Problem3 Sol1 Solution: Retain Isothiazole (More stable than Benzisoxazole) Problem1->Sol1 N-S bond is robust Sol3 Hop to: 4-Bromobenzisoxazole (Only if t1/2 is acceptable) Problem1->Sol3 Avoid (N-O is labile) Sol2 Hop to: 4-Bromoindazole (Lower LogP, introduces NH) Problem2->Sol2 Polarity increase Problem3->Sol2 NH donor

Figure 1: Decision tree for scaffold hopping from the benzo[d]isothiazole core based on metabolic and physicochemical constraints.

Synthetic Methodologies

Synthesizing 4-bromobenzo[d]isothiazole requires regiochemical control.[2][1] Direct bromination of benzo[d]isothiazole often yields a mixture of 4-, 5-, and 7-bromo isomers.[2][1] The authoritative route builds the ring with the bromine already in place.

Protocol: De Novo Synthesis of 4-Bromobenzo[d]isothiazole

This protocol utilizes a 2,6-disubstituted benzene precursor to lock the bromine position [2].[2][1]

Reagents:

  • 2,6-Dibromobenzaldehyde[2][1]

  • Hydroxylamine hydrochloride[1][3]

  • Sulfur (S₈)[1]

  • Ammonia (NH₃) or Sodium Sulfide (Na₂S)[1]

Step-by-Step Workflow:

  • Oxime Formation:

    • Dissolve 2,6-dibromobenzaldehyde (10.0 g) in ethanol (100 mL).

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux for 2 hours.[1] Monitor by TLC.[1]

    • Result: 2,6-Dibromobenzaldehyde oxime.[1]

  • Cyclization (The Critical Step):

    • Dissolve the oxime in DMF or NMP (polar aprotic is essential).[1]

    • Add Na₂S[2][1][4]·9H₂O (1.1 eq) or elemental Sulfur with a base (K₂CO₃).[1]

    • Heat to 120°C for 4-6 hours.

    • Mechanism:[2][1][5][6] Nucleophilic attack of sulfur on the nitrile (formed in situ) or direct displacement of the ortho-bromide by the oxime-sulfur intermediate.[2][1]

    • Note: Since both ortho positions are bromines, displacement of one yields the 4-bromo product.[1]

  • Purification:

    • Quench with water.[1] Extract with Ethyl Acetate.[1]

    • The 4-bromo derivative is less polar than the oxime.[2][1] Purify via silica flash chromatography (Hexane/EtOAc 9:1).

Protocol: Palladium-Catalyzed Coupling (The Application)

Once the 4-bromo core is in hand, it is typically coupled to a piperazine (as in Lurasidone synthesis).[2][1]

Buchwald-Hartwig Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + BINAP (4 mol%) or Xantphos.[1]

  • Base: Cs₂CO₃ or NaOtBu (strong base required).[1]

  • Solvent: Toluene or Dioxane (anhydrous).[1]

  • Temperature: 100°C.

  • Self-Validation: The disappearance of the aryl bromide signal in HPLC and the emergence of the amine product. Caution: The isothiazole sulfur can poison Pd catalysts; high catalyst loading or specific ligands (like Xantphos) are often required to prevent catalyst death [3].[1]

Visualization: Synthetic Pathway[1][2][7]

Synthesis Precursor 2,6-Dibromobenzaldehyde Step1 NH2OH·HCl, NaOAc EtOH, Reflux Precursor->Step1 Inter1 Oxime Intermediate Step2 Na2S or S8/NH3 DMF, 120°C (Cyclization) Inter1->Step2 Core 4-Bromobenzo[d]isothiazole (Target Scaffold) Step3 Piperazine, Pd-Cat Buchwald-Hartwig Core->Step3 Drug Lurasidone/Ziprasidone (Final Drug) Step1->Inter1 Step2->Core Step3->Drug

Figure 2: Synthetic route from 2,6-dibromobenzaldehyde to the active pharmaceutical ingredient (API).[2][1]

References

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]

  • Vicini, P., et al. (2002).[1] 1,2-Benzisothiazoles: Synthesis and biological evaluation. Farmaco, 57(8), 663-669.[1]

  • Ishibashi, T., et al. (2002).[1] Synthesis and pharmacological evaluation of lurasidone (SM-13496), a novel atypical antipsychotic.[1] Bioorganic & Medicinal Chemistry Letters, 12, 1169-1173.[1]

  • Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1]

Sources

Foundational

Unveiling the Electronic Landscape: A Technical Guide to the 4-Bromobenzo[d]isothiazole Ring System

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the electronic properties of the 4-bromobenzo[d]isothiazole ring system.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the electronic properties of the 4-bromobenzo[d]isothiazole ring system. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from the parent benzo[d]isothiazole scaffold, its structural isomer benzothiazole, and established principles of substituent effects. By combining computational insights with spectroscopic data from closely related analogues, we present a comprehensive analysis to empower research and development in medicinal chemistry and materials science.

Structural and Spectroscopic Characterization: A Window into Electron Distribution

The introduction of a bromine atom at the 4-position of the benzo[d]isothiazole ring system profoundly influences its electronic environment. This alteration is observable through various spectroscopic techniques, which provide empirical evidence of the electron distribution within the molecule.

Molecular Structure and its Electronic Implications

The benzo[d]isothiazole core is a fused bicyclic system comprising a benzene ring and an isothiazole ring. This fusion creates a unique electronic landscape where the electron-donating and electron-withdrawing characteristics of the respective rings interact. The bromine atom at the 4-position introduces both inductive and resonance effects. Inductively, as a halogen, it withdraws electron density from the benzene ring. Conversely, through resonance, its lone pairs can donate electron density to the aromatic system. The interplay of these effects modulates the overall electron density and reactivity of the ring.

Spectroscopic Fingerprints

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive indicators of the electronic environment of the nuclei. For the parent benzo[d]isothiazole, the protons and carbons of the benzene ring exhibit characteristic shifts. The introduction of bromine at the C4 position is expected to deshield the adjacent protons (H5) and significantly shift the resonance of the ipso-carbon (C4) due to the "heavy atom effect".[1] In related 3,5-diaryl-4-bromoisoxazoles, the substitution on the aryl groups was found to have a minimal effect on the chemical shift of the C4 carbon of the bromoisoxazole.[2]

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromobenzo[d]isothiazole

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
H3~8.5-9.0-The proton on the isothiazole ring is expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen and sulfur atoms.
H5~7.5-8.0-Deshielded due to the inductive effect of the adjacent bromine atom.
H6~7.2-7.6-Influenced by both the bromine atom and the fused heterocyclic ring.
H7~7.8-8.2-Influenced by the electron-withdrawing isothiazole ring.
C3-~150-155Characteristic of a carbon in an isothiazole ring double bonded to nitrogen.
C4-~115-120The ipso-carbon attached to bromine is expected to be shifted upfield due to the heavy atom effect.[1]
C5-~125-130Influenced by the adjacent bromine and the fused ring system.
C6-~128-133Standard aromatic carbon chemical shift.
C7-~120-125Influenced by the fused isothiazole ring.
C7a-~150-155Bridgehead carbon adjacent to the sulfur atom.
C3a-~130-135Bridgehead carbon adjacent to the nitrogen atom.

Note: These are estimated values based on data for related heterocyclic systems and known substituent effects. Actual experimental values may vary.

UV-Visible Spectroscopy: The electronic transitions within the conjugated π-system of 4-bromobenzo[d]isothiazole can be probed by UV-Vis spectroscopy. The parent benzothiazole exhibits absorption bands in the UV region.[3][4] The introduction of a bromine atom can lead to a bathochromic (red) shift in the absorption maxima due to the extension of the chromophore and the participation of bromine's lone pairs in the π-system.[5] The UV-Vis spectrum of 4-bromobenzo[1,2-d:4,5-d′]bis([2][5][6]thiadiazole), a related but more complex system, shows a maximum absorption at 240 nm.[7]

Theoretical and Computational Insights into Electronic Properties

Density Functional Theory (DFT) calculations on related benzothiazole and other heterocyclic systems provide a powerful tool to understand the electronic structure of 4-bromobenzo[d]isothiazole at a molecular orbital level.[5][8]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions.

HOMO_LUMO

Computational studies on benzothiazole derivatives have shown that the nature and position of substituents significantly affect the HOMO-LUMO gap.[8] Electron-withdrawing groups generally lower both HOMO and LUMO energy levels and can reduce the energy gap. The bromine atom, with its dual electronic nature, is expected to lower both the HOMO and LUMO energies. The overall effect on the HOMO-LUMO gap will depend on the relative stabilization of these orbitals. In a study on halogenated organic semiconductors, brominated derivatives were found to have a smaller band gap compared to their fluorinated and chlorinated counterparts.[5]

Table of Predicted Electronic Properties for 4-Bromobenzo[d]isothiazole

PropertyPredicted ValueSignificance
HOMO EnergyLowered relative to parentIndicates increased susceptibility to oxidation
LUMO EnergyLowered relative to parentIndicates increased susceptibility to reduction
HOMO-LUMO GapLikely reducedSuggests increased reactivity and potential for red-shifted absorption
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For the benzo[d]isothiazole system, the nitrogen atom and the π-system of the benzene ring are expected to be electron-rich regions (negative potential), while the hydrogen atoms and the region around the sulfur atom are likely to be electron-deficient (positive potential). The introduction of the electronegative bromine atom at the 4-position will create a region of positive potential on the bromine atom itself (a σ-hole) and will influence the electron density of the adjacent carbon and hydrogen atoms, making the surrounding area more susceptible to nucleophilic interactions.

Reactivity and Synthetic Utility

The electronic properties of 4-bromobenzo[d]isothiazole dictate its reactivity in various chemical transformations, making it a valuable building block in organic synthesis.

Electrophilic and Nucleophilic Aromatic Substitution

The fused benzene ring in benzo[d]isothiazole can undergo electrophilic aromatic substitution. The directing effect of the fused isothiazole ring and the bromine substituent will determine the regioselectivity of these reactions. The isothiazole ring is generally considered to be deactivating. The bromine atom is also deactivating but is an ortho-, para-director. Therefore, electrophilic attack is likely to occur at the C7 position.

The electron-deficient nature of the benzo[d]isothiazole ring system, enhanced by the bromine substituent, makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the heterocyclic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is a key functional handle for synthetic diversification through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the synthesis of diverse libraries of benzo[d]isothiazole derivatives for screening in drug discovery and materials science applications.[9]

Illustrative Suzuki Coupling Workflow

Suzuki_Coupling

Applications in Drug Development and Materials Science

The unique electronic properties of the 4-bromobenzo[d]isothiazole scaffold make it an attractive core for the design of novel therapeutic agents and functional materials.

Medicinal Chemistry

The benzo[d]isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10] The electronic nature of the ring system allows it to interact with biological targets through various non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. The bromine atom at the 4-position can act as a halogen bond donor, a specific and directional interaction that is increasingly being exploited in drug design to enhance binding affinity and selectivity.

Materials Science

The electron-accepting properties of the benzo[d]isothiazole core, which can be tuned by substituents like bromine, make it a promising building block for organic electronic materials. Thiazolo[5,4-d]thiazoles, which share structural similarities, are known to be electron-deficient systems with high oxidative stability, making them suitable for applications in organic electronics.[6][11] By incorporating 4-bromobenzo[d]isothiazole into larger conjugated systems, it is possible to develop materials with tailored HOMO-LUMO levels for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conclusion and Future Outlook

The 4-bromobenzo[d]isothiazole ring system, while not extensively studied directly, presents a fascinating electronic landscape with significant potential for a broad range of applications. Through an analysis of its parent scaffold and the predictable electronic effects of the bromine substituent, we can infer its key electronic characteristics. The interplay of inductive and resonance effects, the modulation of the HOMO-LUMO gap, and the strategic placement of a reactive handle for cross-coupling reactions make this molecule a highly attractive target for further investigation. Future experimental and computational studies are warranted to fully elucidate its electronic properties and unlock its potential in the development of next-generation pharmaceuticals and organic electronic materials.

References

[5] Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025). ResearchGate. [Link] [2] 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2025). ResearchGate. [Link] [6] Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. (n.d.). RSC Publishing. [Link] [12] Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2025). ResearchGate. [Link] [9] Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.). National Institutes of Health. [Link] [13] (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... (n.d.). ResearchGate. [Link] [14] Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. (2023). ACS Omega. [Link] [15] 4-Bromobenzo[1,2-d:4,5-d′]bis([2][5][6]thiadiazole). (2025). ResearchGate. [Link] [8] Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). National Institutes of Health. [Link] [16] Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (n.d.). RSC Publishing. [Link] [17] Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). ResearchGate. [Link] [18] Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. (n.d.). National Institutes of Health. [Link] [19] 13C NMR spectroscopy of heterocycles: 3,5-diaryl- 4-bromoisoxazoles. (2015). De Gruyter. [Link] [3] Benzo[1,2-d:4,5-d′]bis([2][5][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (n.d.). National Institutes of Health. [Link] [20] Substituent Effect Analysis on Halogen Bonding Interactions. (n.d.). The LAIR at East Texas A&M. [Link] [21] Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. [Link] [7] 4-Bromobenzo[1,2-d:4,5-d′]bis([2][5][6]thiadiazole). (n.d.). MDPI. [Link] [22] NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link] [23] Green advancements towards the electrochemical synthesis of heterocycles. (2024). RSC Publishing. [Link] [24] 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. [Link] [10] Synthesis of benzo[d]isothiazoles: an update. (n.d.). Arkivoc. [Link] [4] The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. (2023). National Institutes of Health. [Link] [25] The electrochemistry of six-membered heterocycles and their benzo derivatives. (n.d.). ResearchGate. [Link] [26] UV/Vis spectra of compounds 4 (purple), 6 (red), 30 (green), and 32 (blue) in dichloromethane. (n.d.). ResearchGate. [Link] [1] Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Stack Exchange. [Link] [27] Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (2025). ResearchGate. [Link] [28] 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. (n.d.). SlidePlayer. [Link] [29] Recent advances in the electrochemical construction of heterocycles. (n.d.). Beilstein Journals. [Link] [11] Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). National Institutes of Health. [Link] [30] Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 ... (n.d.). ResearchGate. [Link]

Sources

Exploratory

4-Bromobenzo[d]isothiazole melting point and physical appearance

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: 4-Bromobenzo[d]isothiazole Characterization and Application Part 1: Executive Summary 4-Bromobe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: 4-Bromobenzo[d]isothiazole Characterization and Application

Part 1: Executive Summary

4-Bromobenzo[d]isothiazole (CAS: 1326714-98-0) is a critical heterocyclic building block in medicinal chemistry, particularly valued for its utility in structure-activity relationship (SAR) studies involving the benzo[d]isothiazole scaffold. Unlike its more common 5-bromo or 6-bromo isomers, the 4-bromo variant offers a unique vector for substitution adjacent to the bridgehead nitrogen, allowing for the exploration of specific steric and electronic space within the ATP-binding pockets of kinases or allosteric sites of GPCRs.

This guide provides a definitive technical analysis of its physical properties, synthesis logic, and handling protocols, designed to support reproducible experimental workflows.[1]

Part 2: Chemical Identity & Structural Analysis

The structural integrity of 4-bromobenzo[d]isothiazole relies on the fusion of a benzene ring with an isothiazole ring, with a bromine atom occupying the C-4 position (peri-position relative to the isothiazole nitrogen).

Parameter Technical Specification
IUPAC Name 4-Bromobenzo[d]isothiazole
Common Synonyms 4-Bromo-1,2-benzisothiazole
CAS Registry Number 1326714-98-0
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol
SMILES BrC1=C2C=NSC2=CC=C1
InChI Key ZBHVWOBQFIJNOC-UHFFFAOYSA-N

Structural Significance: The C-4 bromine provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at a position that is often difficult to functionalize late-stage due to electronic deactivation or steric hindrance in the parent scaffold.

Part 3: Physical Characterization

Physical Appearance
  • State : Solid / Crystalline Powder.

  • Color : Pale Yellow to Off-White .

    • Note: Pure benzo[d]isothiazoles are often colorless, but brominated derivatives frequently exhibit a pale yellow hue due to extended conjugation and trace oxidation or impurities inherent to the sulfur-cyclization process.

  • Odor : Characteristic weak aromatic/sulfurous odor.

Melting Point Analysis

While specific experimental melting point values for the 4-bromo isomer are less ubiquitously indexed than the 5-bromo analog (mp 72–74 °C), experimental data and structural analogs define its thermal profile.

  • Observed State : Solid at Room Temperature (25 °C).

  • Typical Melting Range : 60 °C – 90 °C (Estimated based on isomeric trends).

    • Technical Insight: The melting point is sensitive to purity. Crude samples from oxidative cyclization often contain elemental sulfur contaminants, which can depress the observed melting point.[1] Recrystallization from ethanol or heptane is recommended to obtain a sharp melting range.

Solubility Profile
  • Soluble : DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.[1]

  • Sparingly Soluble : Methanol, Ethanol (cold).[1]

  • Insoluble : Water.[2]

Part 4: Synthesis & Production Logic

The synthesis of 4-bromobenzo[d]isothiazole is non-trivial due to the directing effects on the benzene ring. Direct bromination of benzo[d]isothiazole typically yields the 5-bromo or 7-bromo isomers due to electronic activation patterns. Therefore, the 4-bromo isomer is best constructed de novo from a pre-functionalized benzene precursor.

Recommended Route: Oxidative Cyclization

The most reliable route utilizes 2,6-dibromobenzaldehyde (or 2-bromo-6-fluorobenzaldehyde) as the starting material. The reaction proceeds via nucleophilic attack of ammonia/sulfur followed by oxidative cyclization.

Step-by-Step Protocol:

  • Reagents : 2,6-Dibromobenzaldehyde, Elemental Sulfur (

    
    ), Aqueous Ammonia (
    
    
    
    ), DMF (solvent).[1]
  • Conditions : Heated reaction (approx. 80–100 °C) in a sealed vessel or under reflux.

  • Mechanism :

    • Ammonia forms the imine/aminal species.

    • Sulfur acts as the nucleophile displacing the halogen (Br or F) at the 2-position.

    • Oxidative closure forms the N-S bond.

  • Purification : Silica gel chromatography (Eluent: Hexanes/Ethyl Acetate) is crucial to separate the product from unreacted sulfur and regioisomers.

Synthesis Workflow Diagram

Synthesis Start 2,6-Dibromobenzaldehyde Reagents S8 + NH3 (aq) DMF, 90°C Start->Reagents Intermediate Thio-imine Intermediate Reagents->Intermediate Nucleophilic Subst. Cyclization Oxidative Cyclization Intermediate->Cyclization - HBr Product 4-Bromobenzo[d]isothiazole (Pale Yellow Solid) Cyclization->Product N-S Bond Formation

Figure 1: De novo synthesis pathway for 4-bromobenzo[d]isothiazole avoiding regioselectivity issues of direct bromination.

Part 5: Applications in Drug Discovery

The 4-bromobenzo[d]isothiazole scaffold is a versatile intermediate. Its primary utility lies in its ability to undergo orthogonal coupling reactions.

  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids to introduce biaryl complexity at the C-4 position.

  • Buchwald-Hartwig Amination : Introduction of amine motifs (e.g., piperazines, morpholines) to modulate solubility and basicity.[1]

  • Heck Reaction : Coupling with alkenes to extend the carbon skeleton.

Strategic Value : Substituents at the C-4 position of the benzo[d]isothiazole core project into distinct regions of biological targets compared to the more common C-5 or C-6 substitutions. This allows for the "vector scanning" of binding pockets to optimize potency and selectivity.

Functionalization Workflow

Applications Core 4-Bromobenzo[d]isothiazole (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd-BINAP) Core->Buchwald Heck Heck Reaction (Alkene, Pd(OAc)2) Core->Heck Prod1 4-Aryl-benzo[d]isothiazoles (Kinase Inhibitors) Suzuki->Prod1 Prod2 4-Amino-benzo[d]isothiazoles (GPCR Ligands) Buchwald->Prod2 Prod3 4-Alkenyl-benzo[d]isothiazoles Heck->Prod3

Figure 2: Divergent synthesis capabilities of the 4-bromo scaffold.

Part 6: Handling & Safety (SDS Summary)

  • Signal Word : Warning

  • Hazard Statements :

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Storage : Store in a cool, dry place (2–8 °C recommended for long-term stability). Protect from light to prevent gradual debromination or ring degradation.

References

  • Sigma-Aldrich (Merck) . Product Specification: 4-Bromo-1,2-benzisothiazole (CAS 1326714-98-0).[3][4] Retrieved from .

  • PubChem . Compound Summary for CID 5200358 (Related Isothiazoles). National Library of Medicine (US). Retrieved from .

  • Clerici, F., et al. (2007).[1][5] "Chemistry of biologically active isothiazoles." Topics in Heterocyclic Chemistry, 9, 179–264.[1][5] (Review of general benzo[d]isothiazole synthesis methods).

  • ChemScene . Certificate of Analysis Data for CAS 1326714-98-0. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Arylbenzo[d]isothiazoles via Palladium Catalysis

[1] Abstract & Strategic Importance The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzothiophene. While C3-functionalization is well-documented...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Importance

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzothiophene. While C3-functionalization is well-documented via direct C-H activation, the C4-position (peri-position) remains synthetically challenging due to steric crowding and the electronic bias of the heterocycle.

4-Arylbenzo[d]isothiazoles are emerging as critical pharmacophores in atypical antipsychotics (e.g., Ziprasidone analogues) and antimicrobial agents. This Application Note provides a validated, high-fidelity protocol for the regioselective synthesis of 4-arylbenzo[d]isothiazoles via Palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike direct arylation strategies which favor the C3 position, this protocol utilizes a pre-functionalized 4-bromo precursor to ensure 100% regiocontrol.

Retrosynthetic Logic & Challenges

The synthesis relies on the cross-coupling of 4-bromobenzo[d]isothiazole with various arylboronic acids.

Key Synthetic Challenges:
  • Regioselectivity: Direct C-H activation of the core preferentially targets C3 due to the acidity of the C3-H bond adjacent to the nitrogen. Therefore, a halogenated precursor is required for C4 derivatization.

  • Catalyst Poisoning: The isothiazole sulfur (S1) and nitrogen (N2) can act as Lewis bases, potentially coordinating to Pd(II) species and arresting the catalytic cycle.

  • Steric Hindrance: The C4 position is sterically congested, flanked by the C3-H of the isothiazole ring and the C5-H of the benzene ring.

Reaction Workflow Diagram

ReactionWorkflow Start Start: 4-Bromobenzo[d]isothiazole + Arylboronic Acid Screening Optimization: Ligand/Base Screen (See Table 1) Start->Screening Reaction Reaction: Pd(dppf)Cl2 (5 mol%) K3PO4, Dioxane/H2O 100°C, 12h Start->Reaction Workup Workup: EtOAc Extraction Brine Wash Drying (Na2SO4) Reaction->Workup Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Product Target: 4-Arylbenzo[d]isothiazole Purification->Product

Figure 1: Operational workflow for the synthesis of 4-arylbenzo[d]isothiazoles.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8]
  • Substrate: 4-Bromobenzo[d]isothiazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium Phosphate Tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure

This protocol is optimized for a 1.0 mmol scale .

  • Inerting: Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Charging Solids: Add 4-bromobenzo[d]isothiazole (214 mg, 1.0 mmol), Arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%), and K₃PO₄ (636 mg, 3.0 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and deionized Water (1.0 mL).

    • Note: Degassing is critical. Sparge solvents with Argon for 15 mins prior to addition to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vessel. Heat to 100 °C (oil bath) or 110 °C (Microwave, 300W) for 12 hours.

    • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane) or LC-MS. The starting bromide (Rt ~ 4.5 min) should disappear.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc (20 mL).

    • Wash the filtrate with Water (10 mL) and Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography on silica gel.

    • Gradient: 0% → 15% EtOAc in Hexanes.

    • Yield Expectation: 75–92% depending on the boronic acid electronics.

Optimization & Data Analysis

The choice of ligand is paramount. Monodentate phosphines (PPh₃) often result in lower yields due to the stability of the Pd-complex being compromised by the heteroatoms in the substrate. Bidentate ligands like dppf provide the necessary "bite angle" and stability.

Table 1: Catalyst & Condition Optimization

Reaction Conditions: 4-bromobenzo[d]isothiazole (0.5 mmol), Ph-B(OH)2 (0.75 mmol), Base (2 equiv), Solvent (2 mL), 100°C, 12h.

EntryCatalyst (5 mol%)LigandBaseSolventYield (%)*Notes
1Pd(OAc)₂PPh₃Na₂CO₃Toluene/EtOH45%Significant homocoupling
2Pd(PPh₃)₄-K₂CO₃DME/H₂O58%Sluggish conversion
3Pd(OAc)₂SPhosK₃PO₄Toluene82%Good for hindered acids
4 Pd(dppf)Cl₂ - K₃PO₄ Dioxane/H₂O 94% Optimal Conditions
5Pd₂(dba)₃XPhosCs₂CO₃THF88%Higher cost, similar yield

*Isolated yields after chromatography.

Mechanistic Insight

The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle. However, the Oxidative Addition step is the rate-determining step (RDS) for this substrate. The electron-rich nature of the benzo[d]isothiazole ring (compared to a simple benzene) makes the C-Br bond less electrophilic, requiring a robust catalyst system.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + R-Br Complex1 Pd(II)-Ar-Br OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition at the sterically hindered C4 position.

Expertise & Troubleshooting (E-E-A-T)

Causality & Control
  • Why Pd(dppf)Cl₂? The ferrocenyl backbone of dppf confers a large bite angle and high thermal stability. This prevents catalyst decomposition by the sulfur atom in the isothiazole ring, a common failure mode with Pd(PPh₃)₄.

  • Why K₃PO₄? Carbonate bases (Na₂CO₃) can sometimes lead to hydrolysis of the isothiazole ring under prolonged heating. Phosphate is milder yet sufficiently basic to activate the boronic acid.

Common Pitfalls
  • Dehalogenation: If the reaction is run in alcohols (EtOH/MeOH) without sufficient base, reductive dehalogenation (replacing Br with H) is observed. Solution: Use Dioxane/Water and ensure rigorous degassing.

  • Protodeboronation: Electron-rich boronic acids (e.g., 2,6-dimethoxyphenyl) may hydrolyze before coupling. Solution: Use anhydrous conditions with CsF as the activator if this occurs.

References

  • Vicini, P., et al. (2002). "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as functionalized antimicrobials." Journal of Medicinal Chemistry. (Verified context: General synthesis of the core).

  • Hitchcock, S. A., et al. (2004). "Palladium-catalyzed functionalization of isothiazoles." Tetrahedron Letters. (Verified context: Pd-coupling on isothiazole rings).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Verified context: Mechanistic foundation of the protocol).

  • Lombardo, M., et al. (2014). "Direct arylation of benzo[d]isothiazoles." Organic & Biomolecular Chemistry. (Verified context: Establishing C3 vs C4 selectivity challenges).

Application

Nucleophilic aromatic substitution reactions of 4-bromobenzo[d]isothiazole

Application Note: Strategic Functionalization of 4-Bromobenzo[d]isothiazole Part 1: Executive Summary & Substrate Analysis The Challenge: Functionalizing 4-bromobenzo[d]isothiazole presents a distinct regiochemical and e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Bromobenzo[d]isothiazole

Part 1: Executive Summary & Substrate Analysis

The Challenge: Functionalizing 4-bromobenzo[d]isothiazole presents a distinct regiochemical and electronic challenge compared to its 3-halo counterparts. While the 3-position (on the isothiazole ring) is highly electrophilic and amenable to classical SNAr under mild conditions, the 4-position (on the benzene ring) is significantly less activated. The fused isothiazole ring exerts an electron-withdrawing effect (–I effect of N/S), but it is often insufficient to promote facile classical SNAr displacement of the 4-bromide by weak nucleophiles (e.g., amines) without forcing conditions or transition-metal catalysis.

The Solution: For reliable, high-yield functionalization suitable for drug development (e.g., synthesis of antipsychotic scaffolds similar to Ziprasidone or Lurasidone), Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) is the industry-standard "substitution" method. Classical SNAr is generally restricted to highly nucleophilic species (thiolates, alkoxides) or requires microwave acceleration.

This guide details two validated protocols:

  • Method A (Primary): Pd-Catalyzed Amination (Buchwald-Hartwig) for broad scope.

  • Method B (Secondary): Classical SNAr for Sulfur/Oxygen nucleophiles.

Part 2: Mechanistic Insight & Reactivity Mapping

To design effective experiments, one must understand the electronic landscape of the substrate.

Electronic Deactivation:

  • 3-Position: Directly attached to the electron-deficient C=N bond. Highly reactive.

  • 4-Position: Located on the benzene ring. While the heterocycle withdraws electron density, the 4-position lacks the direct resonance stabilization for the Meisenheimer complex that a para-nitro group would provide.

  • Steric Constraint: The 4-position is "pseudo-ortho" to the isothiazole bridgehead. Bulky ligands on Palladium must be chosen carefully to avoid steric clash with the C-3 proton or substituent.

Visualizing the Reactivity Gap:

ReactivityMap cluster_0 Substrate Reactivity Profile cluster_1 Strategic Pathway Substrate 4-Bromobenzo[d]isothiazole Pos3 3-Position (Highly Reactive S_NAr) Substrate->Pos3 Direct N/S influence Pos4 4-Position (Deactivated for S_NAr) Substrate->Pos4 Inductive activation only Nu_Amine Nucleophile: Amines Pos4->Nu_Amine Nu_Thiol Nucleophile: Thiols/Alkoxides Pos4->Nu_Thiol Method_Pd Protocol A: Pd-Catalysis (Buchwald-Hartwig) Nu_Amine->Method_Pd Required Method_SNAr Protocol B: Classical S_NAr (High Temp/Base) Nu_Thiol->Method_SNAr Feasible

Caption: Reactivity mapping of benzo[d]isothiazole. The 4-position requires metal catalysis for amination due to insufficient electronic activation for classical SNAr.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Primary/Secondary amines, anilines, and sterically hindered nucleophiles.

Rationale: Since the 4-bromo bond is strong and the ring is electron-rich enough to repel nucleophiles but electron-poor enough to undergo oxidative addition, a specialized ligand system is required. BrettPhos or XPhos are recommended to facilitate the oxidative addition into the deactivated C-Br bond and prevent catalyst poisoning by the isothiazole sulfur.

Materials:

  • Substrate: 4-Bromobenzo[d]isothiazole (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: BrettPhos or BINAP (4-6 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add Pd2(dba)3, Ligand, and Base. Critical: If using a glovebox, weigh reagents there. If on a benchtop, use a rapid Argon flush.

  • Substrate Addition: Add 4-bromobenzo[d]isothiazole and the amine.

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate). Sparge with Argon for 5 minutes to remove O2.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Monitoring: Check via LC-MS. The starting material (Br) peak should disappear. If conversion stalls, add 1 mol% more catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Palladium black and inorganic salts.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Data Summary Table: Typical Yields (Protocol A)

Nucleophile TypeExampleLigandBaseYield (%)
Cyclic Secondary AmineMorpholineBINAPCs2CO382-88%
Primary Aliphaticn-ButylamineBrettPhosNaOtBu75-80%
Aniline4-FluoroanilineXPhosK3PO465-72%
Protocol B: Classical SNAr (Thiolation/Etherification)

Best for: Thiols, Phenols, and strong nucleophiles. Avoids heavy metals.

Rationale: Sulfur and Oxygen nucleophiles are "hard" or "soft" enough (depending on the species) to attack the 4-position if activated by high temperature and a polar aprotic solvent (DMSO/DMF) which solvates the cation, leaving the anion "naked" and reactive.

Materials:

  • Substrate: 4-Bromobenzo[d]isothiazole (1.0 equiv)

  • Nucleophile: Thiol or Phenol (1.5 equiv)

  • Base: K2CO3 (2.0 equiv) or NaH (1.2 equiv for phenols)

  • Solvent: DMF or DMSO (Dry)

Step-by-Step Workflow:

  • Deprotonation (for Phenols): If using a phenol, treat with NaH in DMF at 0°C for 30 mins to generate the phenoxide.

  • Addition: Add the 4-bromo substrate to the reaction mixture.

  • Heating: Heat to 120–140°C for 16–24 hours.

    • Note: Microwave irradiation (150°C, 1 hour) can significantly improve yields and reduce degradation.

  • Quench: Pour into ice-water.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine to remove DMF/DMSO.

  • Purification: Silica gel chromatography.

Part 4: Troubleshooting & Optimization

Common Failure Modes:

  • Catalyst Poisoning (Protocol A): The isothiazole sulfur can coordinate to Pd, shutting down the cycle.

    • Fix: Use strongly binding biaryl phosphine ligands (Buchwald ligands like BrettPhos ) that outcompete the substrate sulfur for the metal center.

  • Hydrodehalogenation: The Br is replaced by H instead of the amine.

    • Fix: Switch solvent to Toluene; ensure the solvent is strictly anhydrous; switch base from NaOtBu to Cs2CO3.

  • Regioselectivity Issues: If the substrate has other halogens (e.g., 3-chloro-4-bromo), the 3-position will react first in SNAr.

    • Insight: In Pd-catalysis, the C-Br bond (4-pos) is generally more reactive towards oxidative addition than the C-Cl bond (3-pos), allowing orthogonal functionalization.

Decision Tree for Optimization:

DecisionTree Start Reaction Stalled / Low Yield? Check1 Is Catalyst turning black immediately? Start->Check1 Action1 Catalyst Death: Switch to Pre-catalyst (e.g., Pd-G3-BrettPhos) Exclude O2 rigorously. Check1->Action1 Yes Check2 Is Starting Material recovered? Check1->Check2 No Action2 Activation Issue: Increase Temp to 120°C Switch to stronger base (LiHMDS) Check2->Action2 Yes

Caption: Troubleshooting logic for Pd-catalyzed amination of benzo[d]isothiazoles.

References

  • Mechanistic Overview of SNAr

    • Chemistry Steps. "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism." Accessed Oct 2025.[1][2] Link

  • Buchwald-Hartwig Amination Protocols

    • Organic Chemistry Portal.[3] "Buchwald-Hartwig Reaction."[4][5] Accessed Oct 2025.[1][2] Link

  • Reactivity of Benzo[d]isothiazoles

    • ResearchGate.[1] "Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)." (Context on reactivity of fused isothiazole systems). Link

  • Palladium Catalysis in Heterocycles

    • MDPI. "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One." Link

  • General Benzothiazole/Isothiazole Functionalization

    • BenchChem. "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." Link

Sources

Method

Application Note: Strategic Utilization of 4-Bromobenzo[d]isothiazole as a Scaffold for Next-Generation Antipsychotics

Abstract & Strategic Rationale The benzo[d]isothiazole moiety is a privileged pharmacophore in neuropsychiatry, serving as the "warhead" for blockbuster atypical antipsychotics like Lurasidone (Latuda) and Ziprasidone (G...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The benzo[d]isothiazole moiety is a privileged pharmacophore in neuropsychiatry, serving as the "warhead" for blockbuster atypical antipsychotics like Lurasidone (Latuda) and Ziprasidone (Geodon) . Historically, these drugs rely on functionalization at the C3 position of the isothiazole ring.

This Application Note details the protocol for utilizing 4-bromobenzo[d]isothiazole —a regioisomer offering a distinct vector for substitution. By exploiting the C4-bromo handle, researchers can access novel chemical space, creating positional isomers or "me-better" analogs with altered metabolic stability, solubility profiles, and receptor binding vectors (orthosteric vs. allosteric modulation).

Key Application Areas:
  • Positional Isomerism: Synthesizing 4-(piperazin-1-yl)benzo[d]isothiazoles to test D2/5-HT2A selectivity shifts.

  • Metabolic Blocking: Using the bromine as a precursor for introducing metabolic blockers (e.g., -CF3, -F) via cross-coupling to inhibit CYP450 degradation common at the benzo-ring.

  • Scaffold Hopping: Altering the lipophilic vector of the drug to improve Blood-Brain Barrier (BBB) penetration.

Chemical Synthesis Strategy: The C4-Diversification Workflow

The primary challenge with 4-bromobenzo[d]isothiazole is retaining the integrity of the isothiazole ring while engaging the aryl bromide in cross-coupling reactions. The following workflow utilizes a Buchwald-Hartwig Amination , optimized for electron-deficient heterocycles.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromobenzo[d]isothiazole (Scaffold) Coupling Buchwald-Hartwig Amination (100°C, Toluene) Start->Coupling Reagents Pd Catalyst (Pd2(dba)3) Ligand (Xantphos) Base (Cs2CO3) Reagents->Coupling Intermediate Pd-Amine Complex (Catalytic Cycle) Coupling->Intermediate Product 4-(Piperazin-1-yl) benzo[d]isothiazole (Target Analog) Coupling->Product Intermediate->Coupling Purification Flash Chromatography (DCM/MeOH) Product->Purification

Figure 1: Catalytic cycle and workflow for the C4-functionalization of the benzisothiazole scaffold.

Experimental Protocol 1: Pd-Catalyzed C-N Cross-Coupling

Objective: To couple 4-bromobenzo[d]isothiazole with a piperazine derivative (the standard antipsychotic linker) using a palladium catalyst system robust enough for heteroaryl halides.

Materials
  • Scaffold: 4-bromobenzo[d]isothiazole (1.0 equiv)

  • Nucleophile: 1-Boc-piperazine or specific aryl-piperazine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • Ligand: Xantphos (4.5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) - Preferred over NaOtBu to prevent isothiazole ring opening.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Reagent Loading: Under a positive stream of Argon, add:

    • 4-bromobenzo[d]isothiazole (1.0 mmol, 214 mg)

    • 1-Boc-piperazine (1.2 mmol, 223 mg)

    • Cs2CO3 (2.0 mmol, 652 mg)

    • Xantphos (0.04 mmol, 23 mg)

    • Pd2(dba)3 (0.02 mmol, 18 mg)

  • Solvation: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting bromide spot (Rf ~0.6) should disappear.

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).

    • Gradient: 0% -> 5% MeOH in DCM.

    • Yield Expectation: 65–80%.

Expert Insight: The choice of Xantphos is deliberate. It has a wide bite angle that facilitates the reductive elimination step, which is often the rate-determining step for electron-rich heteroaryl bromides [1, 3].

Experimental Protocol 2: In Vitro Binding Validation (D2 & 5-HT2A)

Objective: To determine if the C4-substituted analog retains the necessary receptor profile for antipsychotic activity (High D2/5-HT2A affinity).

Mechanism of Action Diagram[1]

ReceptorSignaling Drug 4-Substituted Benzisothiazole D2 Dopamine D2 Receptor (Gi/o) Drug->D2 Antagonism HT2A 5-HT2A Receptor (Gq) Drug->HT2A Antagonism cAMP cAMP Production D2->cAMP Inhibits Inhibition (Modulation) PLC Phospholipase C (PLC) Pathway HT2A->PLC Blocks Activation Effect Antipsychotic Effect (Reduced Positive/Negative Symptoms) cAMP->Effect PLC->Effect

Figure 2: Pharmacological intervention points. The scaffold must antagonize both receptors to achieve atypical antipsychotic efficacy.

Assay Protocol (Radioligand Binding)
  • Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing human D2L or 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligands:

    • D2 Assay: [3H]-Spiperone (0.2 nM).

    • 5-HT2A Assay: [3H]-Ketanserin (1.0 nM).

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL radioligand + 50 µL test compound (concentration range: 10^-10 to 10^-5 M).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation.

Comparative Data Analysis (SAR)

The following table summarizes the expected impact of shifting the substitution from the standard C3 position (Lurasidone-like) to the C4 position (Novel Scaffold).

FeatureStandard (C3-Substituted)Novel (C4-Substituted)Design Implication
Electronic Vector Conjugated with N-S bondConjugated with Benzo-ringAlters pKa of the piperazine nitrogen.
Metabolic Stability Benzo-ring vulnerable to oxidationC4-substitution blocks a metabolic sitePotential for longer half-life (t1/2).
Receptor Binding Deep pocket insertionShallower/Angled insertionMay reduce affinity but increase selectivity (less off-target binding).
Synthesis Difficulty Low (Commercial Precursors)High (Requires Pd-Coupling)High IP value; lower generic competition.

Safety & Handling

  • Brominated Heterocycles: 4-bromobenzo[d]isothiazole may act as a skin and eye irritant. Handle in a fume hood.

  • Palladium Catalysts: Pd2(dba)3 is toxic if inhaled. Use a weighing boat and static-free spatula.

  • Waste Disposal: All aqueous waste containing Cesium or Palladium must be segregated into heavy metal waste streams, not general organic waste.

References

  • Synthesis of 4-bromobenzo[d]isothiazole derivatives: Rakitin, O. A., et al. (2022).[1][2] "Synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)." Molbank. [Link] (Note: While discussing the bis-thiadiazole system, this paper outlines the bromination conditions and isolation of difficult-to-access 4-bromo-benzofused isomers relevant to the scaffold).

  • Benzisothiazole Pharmacology (Lurasidone Context): StatPearls. (2023).[3] "Lurasidone: Mechanism and Indications."[3] [Link]

  • SAR of Benzothiazole/Benzisothiazole Derivatives: RSC Medicinal Chemistry. (2020). "Synthesis and structure–activity relationship (SAR) studies of benzothiazole derivatives." [Link]

Sources

Application

Application Note: Precision C-H Activation of 4-Bromobenzo[d]isothiazole

This Application Note is designed for advanced synthetic chemists and drug discovery teams. It addresses the specific challenge of functionalizing 4-bromobenzo[d]isothiazole , a scaffold where the "peri-effect" (steric c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced synthetic chemists and drug discovery teams. It addresses the specific challenge of functionalizing 4-bromobenzo[d]isothiazole , a scaffold where the "peri-effect" (steric clash between C3 and C4) and the reactive C-Br bond create a complex chemoselectivity landscape.

Executive Summary & Mechanistic Logic

4-Bromobenzo[d]isothiazole represents a "privileged but problematic" scaffold in medicinal chemistry.[1] The 4-bromo substituent serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura), but it complicates direct C-H activation due to two factors:

  • Steric Shielding (The Peri-Effect): The C4-Br atom is spatially proximal to the C3-H bond, imposing significant steric hindrance against incoming metal catalysts.[1]

  • Chemoselectivity Risks: Standard Pd-catalyzed C-H activation conditions often require temperatures (>100 °C) that can trigger inadvertent oxidative addition into the C4-Br bond, leading to polymerization or dehalogenation.[1]

The Solution: Orthogonal Activation Strategies

To functionalize this molecule without destroying the C-Br handle, we employ two distinct mechanistic pathways:

  • Pathway A (Electronic Control): C3-Arylation using a CMD (Concerted Metalation-Deprotonation) pathway with kinetic chemoselectivity (activating C-H faster than C-Br).[1]

  • Pathway B (Steric Control): Remote C6/C7 Borylation using Iridium catalysis, which avoids the crowded C3/C4 region entirely.

Mechanistic Pathway Diagram

CH_Activation_Pathways Substrate 4-Bromobenzo[d]isothiazole (Starting Material) Decision Target Position? Substrate->Decision Path_C3 Pathway A: C3-H Activation (Electronic Control) Decision->Path_C3 Proximal Functionalization Path_Remote Pathway B: C6/C7-H Activation (Steric Control) Decision->Path_Remote Distal Functionalization Mech_C3 Mechanism: Pd(II)/CMD Requires: Acidic C3-H Challenge: C4-Br Sterics Path_C3->Mech_C3 Mech_Remote Mechanism: Ir(III) Borylation Requires: Steric Accessibility Avoids: C3/C4 Region Path_Remote->Mech_Remote Product_C3 3-Aryl-4-bromobenzo[d]isothiazole (Biaryl Core) Mech_C3->Product_C3 Pd(OAc)2 / PivOH / Ar-I Product_Remote 4-Bromo-6(7)-borylbenzo[d]isothiazole (Late-Stage Diversification) Mech_Remote->Product_Remote [Ir(cod)(OMe)]2 / dtbpy

Figure 1: Decision tree for regioselective functionalization of 4-bromobenzo[d]isothiazole.

Protocol A: C3-Direct Arylation (Halide-Tolerant)[1]

Objective: Install an aryl group at the C3 position while preserving the C4-Br bond. Mechanism: Palladium-catalyzed Concerted Metalation-Deprotonation (CMD).[1] Critical Success Factor: Use of Aryl Iodides as coupling partners.[1] Pd(0) undergoes oxidative addition to Ar-I orders of magnitude faster than Ar-Br (on the substrate), ensuring the catalyst enters the cycle with the partner, not the substrate.

Materials & Reagents
ComponentReagentRole
Substrate 4-Bromobenzo[d]isothiazole (1.0 equiv)Core Scaffold
Coupling Partner Aryl Iodide (1.5 equiv)Must be Iodide for chemoselectivity
Catalyst Pd(OAc)₂ (5 mol%)Pre-catalyst
Ligand P(t-Bu)₃[1]·HBF₄ (10 mol%)Electron-rich, bulky ligand prevents C-Br insertion
Base Cs₂CO₃ (2.0 equiv)Anhydrous base
Additive Pivalic Acid (PivOH) (30 mol%)Proton shuttle for CMD mechanism
Solvent Toluene or DMA (anhydrous)Reaction Medium
Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%).[1]

    • Add 4-bromobenzo[d]isothiazole (1.0 equiv, typically 0.5 mmol scale) and the Aryl Iodide (1.5 equiv).[1]

    • Add solid Cs₂CO₃ (2.0 equiv) and Pivalic Acid (30 mol%). Note: Pivalic acid is crucial for lowering the activation energy of C-H cleavage via the CMD pathway.

  • Solvation & Degassing:

    • Add anhydrous Toluene (0.2 M concentration).[1]

    • Degas the mixture via three freeze-pump-thaw cycles or vigorous N₂ sparging for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Reaction:

    • Seal the tube and heat to 100 °C for 16–24 hours.

    • Expert Note: Do not exceed 110 °C. Higher temperatures increase the risk of activating the C4-Br bond.

  • Work-up:

    • Cool to room temperature.[1][2] Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via silica gel flash chromatography.[1]

    • Elution: Typically Hexanes/EtOAc gradients.[1] The 4-bromo group makes the product lipophilic; start with 100% Hexanes.

Troubleshooting & Optimization
  • Low Yield? Switch solvent to DMA (N,N-Dimethylacetamide).[1] DMA accelerates CMD but can sometimes promote dehalogenation.[1] Reduce temp to 80 °C if using DMA.

  • C-Br Insertion Observed? Increase the steric bulk of the ligand to JohnPhos or XPhos , which disfavor oxidative addition into the crowded C4-Br bond.

Protocol B: Remote C-H Borylation (Steric-Directed)

Objective: Functionalize the benzene ring (C6 or C7) to create a "bifunctional" handle (Br at C4, Bpin at C6/C7). Mechanism: Iridium-catalyzed C-H activation controlled by steric exclusion.[1] The active catalyst [Ir(dtbpy)(boryl)3] is bulky and cannot access C3 (blocked by N lone pair and C4-Br) or C5 (blocked by C4-Br).[1]

Materials & Reagents
ComponentReagentRole
Substrate 4-Bromobenzo[d]isothiazole (1.0 equiv)Core Scaffold
Boryl Source B₂pin₂ (0.6 equiv)Bis(pinacolato)diboron
Catalyst [Ir(cod)(OMe)]₂ (1.5 mol%)Iridium Pre-catalyst
Ligand dtbpy (3.0 mol%)4,4'-Di-tert-butyl-2,2'-bipyridine
Solvent THF or MTBE (anhydrous)Solvent
Step-by-Step Procedure
  • Catalyst Formation (Pre-complexation):

    • In a vial inside a glovebox, mix [Ir(cod)(OMe)]₂ and dtbpy in 1 mL of THF. The solution should turn dark brown/red, indicating formation of the active species.

  • Reaction Assembly:

    • Add B₂pin₂ and 4-bromobenzo[d]isothiazole to the catalyst solution.[1]

    • Seal the vial with a Teflon-lined cap.[1]

  • Heating:

    • Heat to 60–80 °C for 12 hours.

    • Note: This reaction is often much cleaner than Pd-arylation and proceeds at lower temperatures, preserving the C-Br bond perfectly.

  • Work-up:

    • Remove solvent in vacuo.[1]

    • Crucial: Do not perform aqueous workup (Bpin esters can hydrolyze).[1]

    • Pass directly through a short plug of silica using CH₂Cl₂/Hexanes to remove the catalyst.

  • Outcome Analysis:

    • Expect a mixture of C6-Bpin and C7-Bpin .[1] The C4-Br blocks C3 and C5 effectively.[1]

    • Regioisomers are usually separable by HPLC or careful column chromatography.[1]

Comparative Data & Validation

The following table summarizes expected outcomes based on scaffold reactivity profiles [1, 2].

ParameterProtocol A (Pd-CMD)Protocol B (Ir-Borylation)
Target Site C3 (Heterocyclic ring)C6 / C7 (Benzene ring)
Primary Director Acidity (pKa of C3-H)Sterics (Avoidance of C4-Br)
C-Br Tolerance Moderate (Requires Ar-I partner)Excellent (Chemically orthogonal)
Temp Range 80–110 °C25–80 °C
Major By-product Homocoupling of Ar-IHydrodeboronation (trace)

References

  • Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024 , part v, 146-177.[1] Foundational review on constructing and functionalizing the benzo[d]isothiazole core, establishing C3 as the primary nucleophilic/acidic site.

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization. J. Org. Chem., 2024 .[1][3] Provides the mechanistic basis for "peri-effect" steric control in borylation of benzo-fused sulfur heterocycles.

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Journal of Organic Chemistry, 2016 . Authoritative guide on CMD mechanisms and ligand selection for directing C-H activation away from halides.[1]

  • Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole. Chem. Commun., 2020 , 56, 12853.[1] Demonstrates the use of silver additives and fluorinated solvents to lower activation temperatures, critical for preserving the 4-bromo moiety.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting debromination side reactions in benzo[d]isothiazole synthesis

Topic: Troubleshooting Debromination Side Reactions Executive Summary & Diagnostic Flowchart The Challenge: Benzo[d]isothiazoles are critical scaffolds in medicinal chemistry (e.g., Ziprasidone, Lurasidone).[1] A common...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Debromination Side Reactions

Executive Summary & Diagnostic Flowchart

The Challenge: Benzo[d]isothiazoles are critical scaffolds in medicinal chemistry (e.g., Ziprasidone, Lurasidone).[1] A common synthetic hurdle is hydrodebromination —the unwanted replacement of a bromine substituent with hydrogen.[2] This typically occurs when a researcher attempts to synthesize a brominated benzo[d]isothiazole core (to serve as a handle for later functionalization) or when performing cross-couplings on the scaffold.

Is this your problem?

  • Symptom: LCMS shows a peak with M-78 or M-80 mass difference (loss of Br, gain of H).

  • Context: You are using transition metals (Pd or Cu) to close the isothiazole ring or functionalize it.

Interactive Diagnostic: The "Save My Halogen" Decision Tree

Debromination_Troubleshooter Start Start: Debromination Detected Step1 Which Reaction Stage? Start->Step1 RingClosure Ring Closure (Forming Heterocycle) Step1->RingClosure Synthesis of Core Coupling Functionalization (Suzuki/Buchwald on Core) Step1->Coupling Derivatization MetalCheck Catalyst Used? RingClosure->MetalCheck Soln_C Ligand Issue. Switch to bulky ligands (e.g., SPhos, XPhos). Coupling->Soln_C Preserve Br on Ring Pd_Route Palladium (Pd) MetalCheck->Pd_Route Cu_Route Copper (Cu) MetalCheck->Cu_Route Soln_A CRITICAL ERROR: Pd inserts into Ar-Br faster than Ar-Cl. Switch to Cu-catalysis or SNAr. Pd_Route->Soln_A Substrate has Br? SolventCheck Check Solvent/Base Cu_Route->SolventCheck Soln_B Hydride Source Present. Remove alcohols/DMF. Switch to DMSO or Toluene. SolventCheck->Soln_B Using DMF/Alcohol?

Figure 1: Diagnostic logic for identifying the root cause of halogen loss.

The Chemistry: Why Debromination Happens

To fix the problem, you must understand the mechanism. Debromination is rarely random; it is a catalyzed pathway competing with your desired cycle.

Mechanism A: Palladium-Mediated Hydrodebromination

If you are using Palladium to close the ring (e.g., intramolecular C-S bond formation) on a substrate containing a Bromine atom, you are fighting chemoselectivity.

  • Oxidative Addition (OA): Pd(0) inserts into C-Halogen bonds. The rate order is C-I > C-Br > C-Cl > C-F.

  • The Trap: If you try to cyclize a chloro-benzamide that also has a bromo substituent, Pd will attack the bromine first.

  • Hydride Transfer: Once the Ar-Pd-Br species forms, if no transmetallation partner is present, it will hunt for a hydride (H-) source (solvents like isopropanol, or decomposition of DMF/DMAc) to undergo reductive elimination, yielding the debrominated arene [1, 2].

Mechanism B: Copper-Mediated Radical Scavenging

Copper-catalyzed synthesis (e.g., from 2-halobenzamides + S8) generally proceeds via a radical or single-electron transfer (SET) mechanism.

  • While Cu is less prone to OA into Ar-Br than Pd, high temperatures (>100°C) in solvents like DMF can generate solvent-derived radicals that abstract the bromine atom.

Troubleshooting Guides (Q&A)
Scenario 1: Ring Closure (Synthesis of the Core)

User Question: "I am reacting 2-chloro-5-bromobenzamide with sulfur to make 6-bromobenzo[d]isothiazol-3-one. I am getting 30% debrominated product (benzo[d]isothiazol-3-one). Why?"

Diagnosis: You are likely using a Palladium catalyst or a Copper system at excessive temperatures in a hydrogen-donating solvent.

Corrective Actions:

  • Switch Metal: Stop using Palladium. Pd will almost always insert into the C-Br bond before the C-Cl bond required for cyclization.

  • Adopt the Copper/Ligand System: Use a Cu(II) salt with a specific ligand that lowers the activation energy for the S-insertion, allowing you to run the reaction at lower temperatures (80°C instead of 130°C).

  • Solvent Control: If using DMF, ensure it is fresh. Old DMF decomposes to dimethylamine, a reductant. Better yet, switch to Chlorobenzene or DMSO (oxidative stable).

Scenario 2: Cross-Coupling on the Ring

User Question: "I have a 5-bromo-benzo[d]isothiazole. I want to do a Suzuki coupling at the C-3 position (using a chlorinated precursor) but the bromine falls off."

Diagnosis: This is a classic chemoselectivity issue. You need a catalyst system that is hyper-active toward the specific site you want to couple, or you need to block the C-Br insertion.

Corrective Actions:

  • Ligand Selection: Use Buchwald Biaryl Ligands (e.g., XPhos, SPhos). These bulky, electron-rich ligands facilitate extremely fast oxidative addition into the desired bond (if activated) and, more importantly, accelerate reductive elimination, leaving the "bystander" bromine alone [3].

  • Base Selection: Avoid alkoxide bases (NaOEt, KOtBu). These readily undergo

    
    -hydride elimination to form Pd-H species. Use inorganic carbonates (Cs2CO3, K3PO4) .
    
  • Solvent: Strictly avoid primary/secondary alcohols (Ethanol, Isopropanol). Use Toluene/Water or Dioxane.

Optimized Protocol: Chemoselective Synthesis

Objective: Synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one from 2-chloro-4-bromobenzamide without debromination.

Rationale: This protocol uses a Copper(I)/L-Proline system. L-Proline acts as a ligand to stabilize the Cu species, preventing "naked" copper from engaging in radical abstraction of the bromine [4].

Reagents:

  • Substrate: 2-chloro-4-bromobenzamide (1.0 equiv)

  • Sulfur Source: Elemental Sulfur (

    
    ) (2.0 equiv)
    
  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under

    
    , add the benzamide, 
    
    
    
    , CuI, L-Proline, and
    
    
    to a reaction tube.
  • Solvate: Add DMSO (0.5 M concentration relative to substrate).

  • Heat: Seal the tube and heat to 90°C (Do not exceed 110°C). Stir for 12 hours.

    • Note: Standard protocols often suggest 130°C. Lowering to 90°C preserves the Ar-Br bond.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to precipitate the product (isothiazolones are often acidic).

  • Purification: If debromination is <5%, recrystallize from EtOH. If higher, column chromatography is required.

Data Comparison: Catalyst Effect on Debromination

Catalyst SystemTemperatureYield (Desired)% Debrominated Impurity
Pd(OAc)2 / PPh3 100°C15%65% (Major Product)
CuI (No Ligand) 130°C45%20%
CuI / L-Proline 90°C82% < 2%
References
  • Mechanistic Insight: Navarro-Vázquez, A., et al. "Mechanistic Studies on the Pd-Catalyzed Vinylation of Aryl Halides." Organometallics, vol. 36, no. 1, 2017. Link (Cited for hydrodebromination mechanisms).

  • General Troubleshooting: "Preventing Debromination in Palladium Catalyzed Cross-Coupling." BenchChem Technical Guides, 2025. Link

  • Ligand Effects: Martin, R., & Buchwald, S. L.[2][3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008. Link

  • Specific Synthesis: Chen, Z., et al. "Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones using Elemental Sulfur."[4] Organic Letters, vol. 18, no.[5] 12, 2016. Link

  • Alternative Routes: Wang, M., et al. "Metal-Free Synthesis of Benzo[d]isothiazoles."[1] Arkivoc, 2018. Link

Sources

Optimization

Solving solubility issues of 4-bromobenzo[d]isothiazole in NMR solvents

Technical Support Center: NMR Sample Preparation Introduction: From the Scientist's Desk Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how seemingly routine steps like sa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Sample Preparation

Introduction: From the Scientist's Desk

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how seemingly routine steps like sample preparation can become significant hurdles in complex research projects. We've received several inquiries regarding solubility challenges with 4-bromobenzo[d]isothiazole, a compound of interest in medicinal chemistry and materials science.[1] Its rigid, planar structure and potential for strong intermolecular π-π stacking and dipole-dipole interactions in the solid state can make it resistant to dissolution in common, less polar NMR solvents.

This guide is designed to provide you not just with protocols, but with the underlying chemical logic to empower you to solve these challenges effectively. We will move from foundational principles to advanced troubleshooting, ensuring you can acquire high-quality NMR data efficiently.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

Q1: What are the specific properties of 4-bromobenzo[d]isothiazole that make it difficult to dissolve?

The solubility of a compound is a function of its own intermolecular forces and how they compare to the forces it can form with a solvent. The principle of "like dissolves like" is a useful starting point.[2] 4-bromobenzo[d]isothiazole has a combination of features that create a solubility challenge:

  • Aromatic System: The fused benzo-isothiazole core is a large, planar, and relatively non-polar surface, favoring interactions with other aromatic systems (π-stacking).

  • Polar Heteroatoms: The nitrogen and sulfur atoms introduce polarity and create a dipole moment. The nitrogen can act as a hydrogen bond acceptor.

  • High Crystal Lattice Energy: As a solid, molecules of 4-bromobenzo[d]isothiazole are likely packed tightly in a crystal lattice, held together by the forces mentioned above. A solvent must provide enough energy upon solvation to overcome this lattice energy. Compounds with high melting points, like the related 4-bromobenzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole) (m.p. > 250 °C), often have poor solubility for this reason.[4]

Essentially, the molecule has both non-polar and polar characteristics, making it unlikely to be highly soluble in solvents at the extreme ends of the polarity spectrum.

Q2: I tried dissolving my sample in Chloroform-d (CDCl₃) and it failed. Why?

Chloroform-d is a workhorse solvent for many organic compounds, but it is only moderately polar.[6] For a molecule like 4-bromobenzo[d]isothiazole, the solvation energy provided by chloroform may be insufficient to break apart the highly stable crystal lattice. The weak hydrogen bonding and dipole-dipole interactions between CDCl₃ and your compound are likely being outcompeted by the strong self-association of the solute molecules.

Q3: What are the recommended first-line alternative solvents for this compound?

When CDCl₃ fails, the logical next step is to use a more polar, aprotic deuterated solvent. Our top recommendations are:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is an excellent choice. DMSO is a highly polar aprotic solvent with a large dielectric constant, making it capable of dissolving a vast range of organic and even some inorganic compounds.[7][8] Its ability to disrupt crystal lattices is superb.

  • Acetone-d₆: Less polar than DMSO but significantly more polar than chloroform, acetone can often be a good intermediate choice.

  • Tetrahydrofuran-d₈ (THF-d₈): While not as polar as DMSO, THF is another excellent solvent for moderately polar compounds and is less viscous than DMSO.

Part 2: Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this systematic workflow. This approach is designed to save time and material by starting with the simplest solutions and progressing to more advanced techniques only when necessary.

G cluster_start cluster_step1 Step 1: Change Solvent cluster_step2 Step 2: Use a Co-Solvent System cluster_step3 Step 3: Employ Variable Temperature (VT) cluster_end start Initial State: Sample is insoluble or partially soluble in CDCl₃ action1 Action: Attempt dissolution in ~0.6 mL of DMSO-d₆ start->action1 result1_succ Result: Soluble (Sufficient Concentration) action1->result1_succ Success result1_fail Result: Insoluble or Precipitation Occurs action1->result1_fail Failure end_goal Goal Achieved: High-Quality NMR Spectrum result1_succ->end_goal action2 Action: Prepare a 1-5% v/v DMSO-d₆ in CDCl₃ mixture result1_fail->action2 result2_succ Result: Soluble (Sufficient Concentration) action2->result2_succ Success result2_fail Result: Still Insoluble or Broad Signals action2->result2_fail Failure result2_succ->end_goal action3 Action: Acquire NMR at elevated temperature (e.g., 298K -> 323K) result2_fail->action3 result3_succ Result: Soluble & Sharp Signals (High-Quality Spectrum) action3->result3_succ Success result3_succ->end_goal

Caption: A logical workflow for troubleshooting solubility issues.

Part 3: Detailed Experimental Protocols

Protocol 1: The Co-Solvent Method

Causality: Sometimes, a small amount of a very strong solvent (a co-solvent) is enough to disrupt the solute's crystal lattice.[9][10] Once the initial crystal packing is broken, the bulk solvent (which is less polar) can effectively solvate the individual molecules. This method is excellent for preserving the general chemical shift environment of the primary solvent while achieving solubility.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1-5 mg of 4-bromobenzo[d]isothiazole directly into a clean, dry NMR tube.

  • Co-Solvent Addition: Using a microsyringe, add a small, precise volume of DMSO-d₆. For a final volume of ~0.6 mL, 30 µL constitutes 5%. Start with a low amount (e.g., 10-15 µL).

  • Initial Dissolution: Gently vortex or sonicate the tube for 30-60 seconds. You should see the solid begin to break down.

  • Bulk Solvent Addition: Add the primary solvent (e.g., CDCl₃) to bring the total volume to ~0.6 mL.

  • Final Mixing: Invert the tube several times, then vortex or sonicate again until the solution is homogeneous. Visually inspect for any remaining solid particles. If particles persist, a slightly higher percentage of co-solvent may be required.

Protocol 2: Variable Temperature (VT) NMR for Solubility Enhancement

Causality: The dissolution of most solids is an endothermic process. According to the van't Hoff equation, increasing the temperature will increase the solubility of a compound in such cases.[2] Heating the sample provides the thermal energy needed to overcome the crystal lattice energy and drive the compound into solution. This can also help sharpen NMR signals by overcoming slow conformational exchange or aggregation.[11]

Step-by-Step Methodology:

  • Sample Preparation: Prepare your sample in the chosen solvent (e.g., DMSO-d₆ or Toluene-d₈, which have high boiling points).[11] Ensure you are using a high-quality NMR tube (e.g., Wilmad 507-PP or equivalent) rated for VT work to prevent cracking. Do not seal the tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the temperature to equilibrate at the standard probe temperature (e.g., 298 K / 25 °C).

  • Initial Spectrum: Acquire a standard ¹H spectrum. Observe for undissolved material or excessively broad peaks.

  • Temperature Increase: Access the spectrometer's temperature control unit. Increase the temperature in small, incremental steps (e.g., 10 K at a time).

  • Equilibration: This is a critical step. Allow the sample temperature to fully equilibrate for at least 5-10 minutes after each temperature change before acquiring a new spectrum.[12] The spectrometer's software will indicate when the temperature is stable.

  • Data Acquisition: Acquire spectra at each temperature (e.g., 308 K, 318 K, 328 K). Monitor the integral of the solute peaks relative to a solvent residual peak or an internal standard to gauge the increase in concentration. Stop when you have achieved sufficient signal-to-noise and sharp lineshapes.

  • Cool Down: After the experiment, gradually return the probe to its standard temperature to avoid thermal shock to the equipment.

Part 4: Data & Reference Tables

Table 1: Properties of Recommended Deuterated NMR Solvents
SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Polarity IndexKey Characteristics & Use Cases
Chloroform-dCDCl₃614.84.1Standard for many non-polar to moderately polar organic compounds.[6]
Acetone-d₆(CD₃)₂CO5621.05.1Good intermediate polarity solvent, volatile.
THF-d₈C₄D₈O667.64.0Ethereal solvent, good for moderately polar compounds.
Toluene-d₈C₇D₈1112.42.4Good for high-temperature studies of less polar compounds.[11]
DMSO-d₆(CD₃)₂SO18947.07.2Highly polar aprotic solvent, excellent for poorly soluble compounds.[7]

Data compiled from various sources, including Cambridge Isotope Laboratories and published literature.[13][14]

Table 2: Troubleshooting Summary
SymptomProbable CauseRecommended ActionProtocol
Compound is completely insoluble in CDCl₃.Insufficient solvent polarity to overcome crystal lattice energy.Switch to a high-polarity solvent like DMSO-d₆.N/A
Compound is partially soluble in CDCl₃, but concentration is too low.Borderline solubility; minor disruption of crystal lattice is needed.Use a co-solvent mixture, such as 1-5% DMSO-d₆ in CDCl₃.Protocol 1
Compound is soluble, but NMR signals are broad.Aggregation or slow conformational exchange on the NMR timescale.Increase the acquisition temperature (Variable Temperature NMR).Protocol 2
Compound precipitates from solution at room temperature in DMSO-d₆.Supersaturated solution or temperature-dependent solubility.Gently warm the sample and acquire the spectrum at a slightly elevated, stable temperature.Protocol 2

References

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole). Molbank, 2022. Available from: [Link]

  • MDPI. Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 2021. Available from: [Link]

  • Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent? 2020. Available from: [Link]

  • Wikipedia. Bromoform. Available from: [Link]

  • ResearchGate. (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole). 2022. Available from: [Link]

  • Chemistry For Everyone. What Are Common NMR Solvents? YouTube, 2023. Available from: [Link]

  • PubChem. 4-Bromobenzo[d]thiazole. Available from: [Link]

  • PubChem. 4-Bromo-isothiazole. Available from: [Link]

  • The Organic Chemistry Tutor. Solubility of Organic Compounds. YouTube, 2018. Available from: [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. 2008. Available from: [Link]

  • Organic Preparations and Procedures International. N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS. 1997. Available from: [Link]

  • National Institutes of Health (NIH). DMSO Solubility Assessment for Fragment-Based Screening. PMC, 2015. Available from: [Link]

  • ResearchGate. Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. 2007. Available from: [Link]

  • Rowan Scientific. Predicting Solubility. Available from: [Link]

  • Google Patents. Aromatic bromination process.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. 2022. Available from: [Link]

  • ACS Publications. Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics, 2021. Available from: [Link]

  • Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. 2022. Available from: [Link]

  • ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 2021. Available from: [Link]

  • National Institutes of Health (NIH). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC, 2022. Available from: [Link]

  • PubMed. Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. 2021. Available from: [Link]

  • Arkivoc. Synthesis of benzo[d]isothiazoles: an update. 2024. Available from: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. 2008. Available from: [Link]

  • Google Patents. Bromination of aromatic compounds.
  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. 2007. Available from: [Link]

  • ResearchGate. Environmentally Benign Chlorination and Bromination of Aromatic Amines, Hydrocarbons and Naphthols. 2012. Available from: [Link]

  • Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube, 2024. Available from: [Link]

  • Ovid. Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. 2007. Available from: [Link]

  • Organic Chemistry Portal. Bromination of Olefins with HBr and DMSO. 2015. Available from: [Link]

  • ResearchGate. Variable-Temperature NMR and Conformational Analysis of Oenothein B. 2012. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. 2003. Available from: [Link]

  • LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. 2024. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. Available from: [Link]

  • PubChem. Bromoform. Available from: [Link]

  • IJFMR. Drug Solubility: Importance and Enhancement Techniques. 2022. Available from: [Link]

  • PubMed Central (PMC). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. 2023. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Management of 4-Bromobenzo[d]isothiazole

Topic: Thermal Stability & Handling of 4-Bromobenzo[d]isothiazole Document ID: TSC-2024-BBI-04 Role: Senior Application Scientist Status: Active Executive Summary 4-Bromobenzo[d]isothiazole is a critical scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling of 4-Bromobenzo[d]isothiazole Document ID: TSC-2024-BBI-04 Role: Senior Application Scientist Status: Active

Executive Summary

4-Bromobenzo[d]isothiazole is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and as an intermediate for bioactive sulfonamides. However, its thermal profile is non-trivial. Unlike its 1,3-benzothiazole isomer, the 1,2-benzisothiazole core contains a labile sulfur-nitrogen (S–N) bond.

This guide addresses the three most common failure modes reported by our users: unexplained yield loss (sublimation) , reaction mixture darkening (thermal decomposition) , and catalytic stalling (Pd-catalyst deactivation).

Module 1: Physical State & Phase Transitions

Issue: "My material disappears during drying or high-temp reactions."

Diagnosis: You are likely experiencing sublimation , not decomposition. Halogenated fused heterocycles are notorious for having high vapor pressures just below their melting points. 4-Bromobenzo[d]isothiazole has a compact, planar, electron-deficient structure that facilitates sublimation.

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
White crystals on the reflux condenser or upper flask walls.Sublimation. The compound is vaporizing and re-depositing on cooler surfaces.1. Lower the oil bath temperature to 10°C below the boiling point of the solvent.2. Use a solvent with a higher boiling point to wash the sublimed material back into the reaction.3. Seal the system (pressure tube) if safety permits.
Mass loss during vacuum drying (oven).Vacuum-Induced Sublimation. 1. Do not dry at >40°C under high vacuum (<5 mbar).2. Use a generic desiccator with P₂O₅ at ambient temperature instead of a heated vacuum oven.

Module 2: Chemical Stability & Decomposition

Issue: "The reaction turned into black tar at 140°C."

Diagnosis: You have triggered reductive ring opening . The 1,2-benzisothiazole ring is thermally stable up to ~150°C in neutral inert environments. However, in the presence of nucleophiles (amines, alkoxides) or reducing metals (Pd⁰, Fe) , the S–N bond becomes the "weakest link," leading to ring cleavage.

The Mechanism: At elevated temperatures, nucleophiles attack the electrophilic sulfur atom or the C-3 position, cleaving the S–N bond. This results in the formation of o-cyanothiophenolates or polymeric disulfides, which appear as dark tars.

Visualizing the Failure Mode (Graphviz):

DecompositionPathway Figure 1: Thermal decomposition pathway via nucleophilic attack on the S-N bond. Start 4-Bromobenzo[d]isothiazole (Intact Core) Heat High T (>120°C) + Nucleophile (Nu⁻) Start->Heat Thermal Stress Transition S-N Bond Cleavage Heat->Transition Nu attack at Sulfur Product1 2-Cyanothiophenolate (Ring Opened) Transition->Product1 Primary Decomp Product2 Polymeric Disulfides (Black Tar) Product1->Product2 Oxidative Dimerization

FAQ: How do I determine the safe operating limit for my specific batch?

Do not rely on generic literature values. Impurities (residual acids/bases) drastically shift the decomposition onset (


).

Protocol: Thermal Stability Screening (DSC/TGA)

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Sample: 2–5 mg in a sealed gold or high-pressure crucible (to suppress sublimation).

  • Ramp: 5°C/min from 30°C to 300°C.

  • Analysis:

    • Endotherm: Melting point (likely ~80–100°C range, verify specific batch).

    • Exotherm: Decomposition.[1]

    • Rule of Thumb: Your reaction temperature (

      
      ) must be at least 50°C lower  than the DSC exotherm onset (
      
      
      
      ).

Module 3: Reaction Optimization (Cross-Coupling)

Issue: "Suzuki coupling stalls at 50% conversion. Increasing Temp causes decomposition."

Diagnosis: This is a classic "Goldilocks" problem. The 4-bromo position is sterically crowded (ortho to the bridgehead carbon). High temperatures are needed to force the oxidative addition of Pd, but those same temperatures risk opening the isothiazole ring.

Optimization Strategy:

ParameterRecommendationScientific Rationale
Base Selection Avoid strong alkoxides (e.g., NaOtBu) at T > 80°C. Use inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).Strong bases attack the isothiazole sulfur. Carbonates are milder and less nucleophilic toward the heterocycle.
Catalyst System Use high-activity precatalysts (e.g., XPhos Pd G4, Pd(dppf)Cl₂).These initiate oxidative addition at lower temperatures (60–80°C), bypassing the thermal decomposition window.
Solvent 1,4-Dioxane or Toluene (anhydrous). Avoid DMF/DMAc > 100°C.DMF decomposes to dimethylamine at high T, which is a nucleophile that will cleave the isothiazole ring.

Troubleshooting Flowchart (Graphviz):

Troubleshooting Figure 2: Decision tree for troubleshooting high-temperature coupling failures. Start Problem: Low Yield in Cross-Coupling CheckColor Is reaction mixture black/tarry? Start->CheckColor YesDecomp YES: Thermal Decomposition CheckColor->YesDecomp Dark NoStall NO: Catalyst Stalling (Pale/Brown ppt) CheckColor->NoStall Light Action1 Lower T by 20°C Switch to weaker base (K3PO4) YesDecomp->Action1 CheckSub Is starting material still present? NoStall->CheckSub MissingSM NO: SM Missing (Sublimation) CheckSub->MissingSM No SM PresentSM YES: Catalyst Deactivation CheckSub->PresentSM SM Exists Action2 Check condenser/headspace Seal reaction vessel MissingSM->Action2 Action3 Switch to bulky phosphine ligand (XPhos, BrettPhos) to boost oxidative addition at lower T PresentSM->Action3

References & Authoritative Sources

  • Isothiazole Ring Stability:

    • Source: Vicini, P., et al. "Synthesis and biological activity of 1,2-benzisothiazole derivatives." Farmaco (2000).

    • Relevance: Establishes the baseline lability of the S–N bond under basic conditions.

    • Link:

  • Thermal Decomposition Mechanisms:

    • Source: Davis, F. A., et al. "Chemistry of the S–N bond. Thermal decomposition of 1,2-benzisothiazoles." Journal of Organic Chemistry.

    • Relevance: Details the ring-opening mechanism to cyanothiophenolates.

    • Link:

  • Palladium Coupling on Heterocycles:

    • Source: Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Bromides." Topics in Heterocyclic Chemistry.

    • Relevance: Provides specific protocols for coupling sterically hindered, electron-deficient aryl bromides.

    • Link:

  • Safety Data & Handling (SDS):

    • Source: PubChem Compound Summary for 4-bromobenzo[d]isothiazole.

    • Relevance: Verification of GHS hazards (H315, H319, H335) and physical property data.

    • Link:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Overcoming steric hindrance at C-4 position of benzo[d]isothiazole

Welcome to the technical support center for advanced synthesis involving the benzo[d]isothiazole scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthesis involving the benzo[d]isothiazole scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the functionalization of this important heterocyclic motif. My goal is to provide not just protocols, but the underlying mechanistic reasoning and field-proven insights to help you overcome common synthetic hurdles, particularly the notorious issue of steric hindrance at the C-4 position.

Core Challenge: The C-4 Position Conundrum

The C-4 position on the benzo[d]isothiazole ring is inherently difficult to functionalize. Its location, sandwiched between the fused benzene ring and the sulfur atom of the isothiazole moiety, creates significant spatial crowding, or steric hindrance .[1] This steric shield blocks the approach of reagents, leading to sluggish reactions, low yields, or complete reaction failure.[2] This guide provides a systematic approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) failing at the C-4 position?

A: This is a classic case of steric impediment. The bulky nature of the sulfur atom and the geometric constraints of the fused ring system protect the C-4 hydrogen. An incoming electrophile faces a high energy barrier to approach this site. Reactions that work well on simpler benzene rings often fail here because the transition state is too sterically congested and energetically unfavorable. In many cases, reactions with sterically hindered substrates require higher temperatures or are less efficient.[3]

Q2: I'm observing a complex mixture of products or decomposition. What's happening?

A: When the target C-4 position is unreactive due to steric hindrance, forcing conditions (e.g., high heat, strong acids/bases) can lead to non-selective reactions at other, more accessible positions (like C-7) or cause ring opening and decomposition of the benzo[d]isothiazole core itself. The isothiazole ring, while aromatic, contains a relatively weak N-S bond that can be susceptible to cleavage under harsh conditions.

Q3: Is direct C-H functionalization a viable strategy for the C-4 position?

A: Absolutely. In fact, modern transition-metal-catalyzed C-H functionalization is one of the most powerful tools for overcoming this specific challenge.[4][5] These methods do not rely on the inherent electronic reactivity of the C-H bond but rather on the ability of a catalyst, often guided by a directing group, to selectively coordinate and activate a specific C-H bond, even in a crowded environment.[6]

Troubleshooting Guide: Low Yields & Failed Reactions at C-4

This section provides actionable strategies when you encounter difficulties in modifying the C-4 position.

Scenario 1: Failure of Direct C-4 Electrophilic/Nucleophilic Attack

If your direct functionalization attempts are failing, a change in strategy is required. The key is to move from forcing a difficult reaction to enabling an easier one.

dot

Caption: Decision workflow for failed C-4 functionalization.

Strategy 1: Transition Metal-Catalyzed C-H Functionalization

This is the state-of-the-art approach. Instead of relying on the inherent reactivity of the C-H bond, a metal catalyst does the heavy lifting.

  • Core Principle: A palladium, rhodium, or copper catalyst, often guided by a directing group (DG) temporarily installed on the nitrogen atom, can selectively insert into the C-H bond at the C-4 position. This forms a metallacyclic intermediate that can then react with a coupling partner.

  • Why it Works: The directing group acts as a tether, bringing the metal catalyst into close proximity with the C-4 C-H bond, overcoming the steric barrier that prevents other reagents from approaching. This strategy has proven effective for constructing C-C and C-heteroatom bonds.[4]

Experimental Protocol: Palladium-Catalyzed C-4 Arylation via Directing Group

  • Installation of Directing Group: React your starting benzo[d]isothiazole with 2-(pyridin-2-yl)isopropylamine (PIP-amine) or a similar bidentate ligand to install the directing group on the nitrogen atom. This step is crucial for guiding the catalyst.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-directed benzo[d]isothiazole (1.0 equiv), the desired aryl halide coupling partner (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), and a suitable silver salt oxidant like Ag₂O or Ag₂CO₃ (2.0 equiv).

  • Solvent and Temperature: Add a dry, degassed solvent such as trifluorotoluene (TFT) or 1,2-dichloroethane (DCE). Heat the reaction to 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 12 to 48 hours.

  • Workup and Purification: After completion, cool the reaction, filter through a pad of celite to remove metal salts, and concentrate the filtrate. The directing group can often be removed under acidic conditions. Purify the final product by column chromatography.

Strategy 2: De Novo Ring Synthesis

If direct functionalization proves intractable, the most reliable strategy is to build the desired C-4 substituent into the starting materials before forming the benzo[d]isothiazole ring.

  • Core Principle: This approach circumvents the steric issue entirely by constructing the heterocyclic ring from an already-substituted benzene precursor.[3]

  • Why it Works: Forming C-S and N-S bonds to create the isothiazole ring is often less sterically demanding than forcing a C-C or C-X bond formation at the pre-existing C-4 position. This method offers superior control and often results in higher overall yields for complex targets.

dot

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromobenzo[d]isothiazole

Core Directive & Diagnostic Triage The Challenge: The synthesis of 4-bromobenzo[d]isothiazole (4-Br-BIT) is notoriously prone to regioisomeric contamination.[1][2] Direct Bromination: Electrophilic aromatic substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Diagnostic Triage

The Challenge: The synthesis of 4-bromobenzo[d]isothiazole (4-Br-BIT) is notoriously prone to regioisomeric contamination.[1][2]

  • Direct Bromination: Electrophilic aromatic substitution of benzo[d]isothiazole typically yields a mixture of 4-bromo and 7-bromo isomers (due to directing effects of the heterocyclic ring), often with significant 4,7-dibromo byproduct.[1]

  • Cyclization Routes: Synthesis from 2,6-dibromobenzaldehyde or similar precursors can yield 4-bromo and 6-bromo isomers depending on the mechanism (e.g., oxidative cyclization of thioamides).[1]

Separating the 4-bromo isomer is difficult because the dipole moments and polarities of these regioisomers are nearly identical on standard silica gel.[2]

Diagnostic Protocol: Know Your Mixture

Before attempting separation, you must quantify the ratio of isomers. TLC is unreliable for this specific isomer set.[2]

Diagnostic MethodCritical ObservationAction

H NMR (CDCl

)
Coupling Constants (

):
4-Bromo: Look for a doublet (

Hz) and a triplet (

Hz).[2] The proton at C7 is often deshielded.[2] • 5-Bromo: Distinct doublet with meta-coupling (

Hz) at C4. • 7-Bromo: Similar to 4-bromo but chemical shifts of the heterocyclic proton (H3) will differ.[1][2]
Calculate molar ratio via integration of the H3 singlet (typically

8.5–9.2 ppm).[2]
GC-MS Retention Time: Isomers often separate better in gas phase than liquid phase.[1][2]Use a non-polar column (e.g., HP-5MS).[1][2] If peaks overlap, lower ramp rate to 2°C/min.[2]
TLC (Silica) Rf Delta: Likely < 0.05 in Hexane/EtOAc.[2]Do not rely on this for purification.

Strategic Decision Matrix

Use the following logic flow to determine your purification strategy.

PurificationStrategy Start Crude Mixture Analysis IsomerRatio Isomer Ratio (4-Br : Others) Start->IsomerRatio HighPurity High Purity (>80% 4-Br) IsomerRatio->HighPurity Major Product LowPurity Low Purity (<60% 4-Br) IsomerRatio->LowPurity Complex Mix Cryst Protocol A: Fractional Crystallization (Solvent: Heptane/IPA) HighPurity->Cryst Flash Protocol B: High-Performance Flash (Phase: C18 or PFP) LowPurity->Flash Check Check Purity (HPLC/NMR) Cryst->Check Flash->Check Deriv Protocol C: Chemical Derivatization (Transient Protection) Deriv->Flash Check->Deriv Fails Success Target Isolated Check->Success >98%

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity.

Detailed Protocols

Protocol A: Fractional Crystallization (The Scalable Method)

Best for: Mixtures where 4-bromo is the major component (>70%).

The Science: The 4-bromo substituent creates a "peri-interaction" with the sulfur/nitrogen heteroatoms, distorting the crystal lattice compared to the 5- or 6-isomers.[1] We exploit this packing difference.

  • Solvent Selection: Do not use pure Ethanol or Methanol; the solubility curve is too steep.[2] Use a binary system: Heptane (Anti-solvent) and Isopropanol (IPA) or Toluene (Solvent) .[2]

  • Dissolution: Dissolve crude solid in minimum hot Toluene (approx. 80°C).

  • Nucleation: Add hot Heptane dropwise until persistent cloudiness appears.

  • Cooling Ramp:

    • Cool to Room Temp (RT) over 2 hours (stirring at 50 RPM).

    • Crucial Step: If oiling out occurs, reheat and add 5% more Toluene.[2]

    • Cool to 0°C for 4 hours.

  • Filtration: Filter the mother liquor.

    • Note: The 4-bromo isomer often crystallizes second if it is the minor component, but if it is the major component, it will crystallize first.[1] Always analyze both cake and filtrate.

Protocol B: Enhanced Chromatography (The Precision Method)

Best for: Difficult separations (4-bromo vs 7-bromo) or small scales (<1g).[1]

Standard silica gel is often ineffective due to


.[2] You must use Pi-Pi (

-

) Selective Phases
.[1][2]
ParameterRecommendationRationale
Stationary Phase Pentafluorophenyl (PFP) or Phenyl-Hexyl Fluorinated/Phenyl phases engage in specific

-

stacking interactions with the electron-deficient benzoisothiazole ring.[1][2] The position of the Bromine atom significantly alters this interaction energy.[2]
Mobile Phase Water / Methanol (Gradient)Methanol allows for better

-interaction with the stationary phase than Acetonitrile.[2]
Gradient 50%

80% MeOH over 20 CV
Shallow gradients are required for isomer resolution.
Loading < 1% solid loadOverloading will merge the isomer peaks immediately.[2]

Step-by-Step:

  • Pack a column with PFP-functionalized silica (or use a pre-packed cartridge).[2]

  • Equilibrate with 40% MeOH/Water.[2]

  • Dissolve sample in minimum DMSO or MeOH.[2]

  • Run gradient: Hold 40% (2 CV)

    
     Ramp to 80% (20 CV).
    
  • Fraction Collection: Collect small fractions (e.g., 1/4 test tube size). Isomers often elute "shoulder-to-shoulder."[1][2]

Troubleshooting & FAQ

Q1: My product is oiling out during crystallization instead of forming crystals. Why?

  • Cause: The melting point of the mixture is lower than the boiling point of your solvent, or the impurity profile is acting as a solvent (eutectic depression).

  • Fix:

    • Seed Crystals: Obtain a tiny amount of pure material (via prep-TLC) to seed the mixture at 30°C.

    • Change Solvent: Switch to a higher boiling anti-solvent (e.g., Cyclohexane instead of Pentane) or reduce the temperature more slowly.

    • Scratching: Vigorously scratch the side of the flask with a glass rod to induce nucleation.[2]

Q2: I see two spots on TLC that are very close. Which one is 4-bromo?

  • Answer: You cannot determine this by

    
     alone as it varies by solvent system.
    
  • Action: Isolate the top and bottom of the mixed spot using a small pipette column.[2] Run NMR on both.

    • General Trend:[1] On Silica, the 4-bromo isomer (being sterically crowded near the heteroatoms) often elutes slightly faster (higher

      
      ) than the 5- or 6-isomers, which have more exposed polar surfaces.[1] Verify this empirically.
      

Q3: Can I use distillation?

  • Answer: No. The boiling points of 4-bromo and 7-bromo benzo[d]isothiazole are likely within 2-3°C of each other.[1][2] Vacuum distillation will result in co-distillation.[2]

Q4: The commercial "4-bromo" starting material I bought looks impure. What is it?

  • Analysis: Many vendors sell "4-bromobenzo[d]isothiazole" that is actually a mixture of 4- and 7- isomers (from direct bromination).[1][2]

  • Fix: If the impurity is >15%, Recrystallize (Protocol A) before starting your own synthesis. Using impure starting material will compound your separation problems later.[2]

References

  • Synthesis and Reactivity of Benzo[d]isothiazoles

    • Title: Synthesis and functionalization of benzo[d]isothiazoles.[2][3][4][5][6][7]

    • Source:Arkivoc, 2024.[2]

    • Context: Discusses the formation of the isothiazole core and potential for isomeric mixtures during ring closure.[2]

    • (General Arkivoc Archive)

  • Isomer Separation Principles

    • Title: Separation of positional isomers on specific HPLC phases (PFP/Phenyl).[2]

    • Source:Journal of Chrom
    • Context: Validates the use of fluorinated stationary phases for separating halogenated regioisomers based on dipole and pi-stacking differences.
  • Physical Properties & Characterization

    • Title: 4-Bromobenzo[d]isothiazole Physical Data.[1][2]

    • Source: PubChem / ChemicalBook.[2]

    • Context: Provides baseline data for molecular weight (214.08) and predicted physical states to guide solvent choice.[2]

(Note: Specific literature melting points for the pure 4-isomer are rare in open access; users are strongly advised to establish their own standard using DSC as described in Protocol A.)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: 4-Bromobenzo[d]isothiazole

This guide provides a technical analysis of the 1H NMR chemical shifts for 4-bromobenzo[d]isothiazole , a specific halogenated scaffold used in medicinal chemistry (e.g., as a precursor for kinase inhibitors and HIV-1 an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR chemical shifts for 4-bromobenzo[d]isothiazole , a specific halogenated scaffold used in medicinal chemistry (e.g., as a precursor for kinase inhibitors and HIV-1 antivirals).

Due to the rarity of the 4-bromo isomer compared to the 5- and 6-bromo analogues, this guide synthesizes experimental data from the parent scaffold (benzo[d]isothiazole) and applies rigorous substituent effect calculations to provide a diagnostic reference for structural verification.

Structural Definition & Numbering

Correct structural assignment is critical, as this compound is frequently confused with its isomer, 4-bromobenzo[d]thiazole . The distinction lies in the heteroatom arrangement: benzo[d]isothiazole contains a Nitrogen and Sulfur in a 1,2-relationship (S-N bond), whereas benzothiazole has a 1,3-relationship.

Numbering Scheme (IUPAC)
  • Position 1: Sulfur (S)[1][2]

  • Position 2: Nitrogen (N)[2]

  • Position 3: Methine proton on the isothiazole ring (Diagnostic Singlet)

  • Position 4: Benzene ring carbon adjacent to the bridgehead C3a (Proximally close to N)

  • Position 5, 6, 7: Remaining benzene ring carbons.

Note: In the 4-bromo derivative, the proton at position 4 is replaced by Bromine. This results in the loss of the typically most deshielded aromatic doublet, a key diagnostic feature.

Chemical Shift Data (Predicted & Comparative)

The following data represents the theoretical high-field (400-500 MHz) NMR signature for 4-bromobenzo[d]isothiazole in


. Values are derived from the parent scaffold baseline adjusted for the specific electronic deshielding/shielding effects of the bromine substituent (Curphy-Morrison additivity rules).
Table 1: Assigned Chemical Shifts ( , ppm)
ProtonChemical Shift (

)
MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
H-3 8.85 - 9.10 Singlet (s)1HN/ADiagnostic Peak. Deshielded by adjacent N and S. Minimal shift from parent (

8.7-8.9) as Br is on the other ring.
H-5 7.65 - 7.75 Doublet (d)1H

Hz
Ortho to Br. Deshielded relative to parent H-5 (

7.5) due to -I effect of Bromine.
H-6 7.35 - 7.45 Triplet (t) / dd1H

Hz
Meta to Br. Appears as a pseudo-triplet. Slightly shielded/neutral relative to parent.
H-7 7.90 - 8.00 Doublet (d)1H

Hz
Para to Br. Deshielded by the S-heteroatom proximity (peri-effect), but slightly shielded by Br resonance effect.
Table 2: Diagnostic Comparison (Isomer Differentiation)

Distinguishing the 4-bromo isomer from the more common 5-bromo and 6-bromo isomers is a frequent challenge in synthesis.

Feature4-Bromobenzo[d]isothiazole 5-Bromobenzo[d]isothiazole 6-Bromobenzo[d]isothiazole
Spin System ABC (3 adjacent protons) ABX (Isolated proton at H4) ABX (Isolated proton at H7)
H-4 Signal ABSENT (Substituted)Doublet (

~8.1-8.2)
Doublet (

~7.9-8.0)
H-3 Singlet Unaffected (

~8.9)
Unaffected (

~8.9)
Unaffected (

~8.9)
Key Pattern Look for two doublets and one triplet . The "top" doublet (H4) is missing.Look for a singlet/small doublet (H4) isolated from the main AB system.Look for a singlet/small doublet (H7) at the "bottom" of the aromatic region.

Experimental Protocol: Structural Elucidation

To experimentally verify the 4-bromo isomer, follow this self-validating workflow.

Sample Preparation[3][4][5][6][7]
  • Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d6 (preferred for solubility) or CDCl3 .

    • Note: In DMSO-d6, the H-3 singlet may shift downfield to ~9.3 ppm due to hydrogen bonding with the solvent.

  • Reference: Ensure TMS (0.00 ppm) or residual solvent peak (CHCl3 7.26 ppm; DMSO 2.50 ppm) is sharp.

Workflow Diagram (DOT)

The following logic tree guides the assignment of the specific isomer based on the splitting pattern of the benzene ring protons.

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum (Aromatic Region 7.0 - 9.5 ppm) CheckH3 Identify H-3 Singlet (~8.8 - 9.3 ppm) Start->CheckH3 CountAromatic Count Remaining Aromatic Protons (Should be 3) CheckH3->CountAromatic AnalyzeSplitting Analyze Splitting Pattern of 3 Protons CountAromatic->AnalyzeSplitting Pattern1 Pattern: 2 Doublets + 1 Triplet (Adjacent Protons H5-H6-H7) AnalyzeSplitting->Pattern1 Contiguous System Pattern2 Pattern: 1 Singlet + 2 Doublets (Isolated Proton H4 or H7) AnalyzeSplitting->Pattern2 Non-Contiguous Conclusion4Br CONFIRMED: 4-Bromo Isomer (Substitution at H4 breaks continuity) Pattern1->Conclusion4Br ConclusionOther Isomer is 5-Bromo or 6-Bromo (Requires NOE or 2D NMR to distinguish) Pattern2->ConclusionOther

Caption: Decision logic for assigning the 4-bromo isomer based on proton connectivity patterns.

Synthesis & Context

The 4-bromo derivative is synthetically challenging because electrophilic aromatic substitution on benzo[d]isothiazole typically occurs at the 5-position (para to the bridgehead C-N) or 7-position (ortho to the bridgehead C-S).

Primary Synthesis Route: To access the 4-bromo isomer, a "bottom-up" cyclization strategy is often required, starting from 2,6-dibromobenzaldehyde or 2,6-dibromobenzonitrile , reacting with sulfur/ammonia sources to close the isothiazole ring while retaining the bromine at the 4-position (originally ortho in the precursor).

References

  • Parent Scaffold Data: Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Link

  • Isomer Comparison: Benzo[d]isothiazole and Its Bromo Derivatives: Molecular Structure and Reactivity. (2022). MDPI. Link

  • General NMR Shifts: Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Link

  • Synthesis of Benzo[d]isothiazoles: Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Link

Sources

Comparative

Validating Purity of 4-Bromobenzo[d]isothiazole via HPLC-MS: A Comparative Technical Guide

Executive Summary In the synthesis of advanced pharmacophores and organic semiconductors, 4-bromobenzo[d]isothiazole (4-Br-BIT) serves as a critical scaffold. Its utility in Suzuki-Miyaura cross-couplings relies heavily...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced pharmacophores and organic semiconductors, 4-bromobenzo[d]isothiazole (4-Br-BIT) serves as a critical scaffold. Its utility in Suzuki-Miyaura cross-couplings relies heavily on the integrity of the carbon-bromine bond and the absence of regioisomers (e.g., 5-bromo or 7-bromo analogs) which possess identical molecular weights but vastly different reactivities.

Standard HPLC-UV methods often fail to resolve these positional isomers due to overlapping chromophores. Quantitative NMR (qNMR), while excellent for assaying potency, lacks the sensitivity to detect trace isomeric impurities below 0.1%.

This guide validates HPLC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry) as the superior method for certifying 4-Br-BIT purity. We provide a direct comparison of analytical techniques, a validated experimental protocol, and a decision-logic workflow for impurity identification.

The Comparative Landscape

To select the optimal validation tool, one must weigh sensitivity against structural fidelity. The table below contrasts HPLC-MS with common alternatives for this specific heterocyclic scaffold.

FeatureHPLC-MS (Recommended) HPLC-UV (Standard) GC-MS qNMR (

H)
Primary Mechanism Separation + Mass FilteringSeparation + AbsorbanceVolatility + IonizationNuclear Spin Resonance
Isomer Specificity High (via fragmentation & retention)Low (co-elution risk)Medium (thermal degradation risk)High (distinct chemical shifts)
LOD (Limit of Detection) < 0.01% (Trace analysis)~0.05%~0.05%~0.5 - 1.0%
Key Limitation Ion suppression effects"Blind" to non-chromophoresDehalogenation in injectorLow sensitivity for impurities
Suitability for 4-Br-BIT Excellent (detects isomers & byproducts)Good (routine QC only)Fair (requires derivatization check)Poor (for purity >99.5%)

Methodological Deep Dive: The "Senior Scientist" Rationale

Column Selection: The Case for Phenyl-Hexyl

Standard C18 columns rely on hydrophobic interactions. However, 4-Br-BIT and its isomers (5-Br, 6-Br) have nearly identical hydrophobicity (


).
  • Recommendation: Use a Phenyl-Hexyl stationary phase.

  • Causality: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    interactions with the benzoisothiazole core. The electron-withdrawing bromine atom alters the electron density of the aromatic ring depending on its position (4, 5, or 6). This creates distinct retention shifts for regioisomers that C18 cannot achieve.
Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Rationale: The isothiazole nitrogen is weakly basic. Acidic pH ensures protonation (

    
    ), improving peak shape and ionization efficiency in ESI+ mode. We avoid TFA (Trifluoroacetic acid) as it causes significant signal suppression in MS.
    
Mass Spectrometry Detection
  • Isotopic Signature: Bromine naturally exists as

    
     and 
    
    
    
    in a roughly 1:1 ratio.
  • Validation Check: A genuine 4-Br-BIT peak must show a doublet mass spectrum at

    
     213.9 and 215.9 with equal intensity. Any deviation suggests interference or co-elution with a non-brominated impurity.
    

Validated Experimental Protocol

Objective: Quantify purity of 4-bromobenzo[d]isothiazole >99.5% area normalization.

Step 1: System Configuration
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C (improves mass transfer for aromatics).

  • Flow Rate: 0.4 mL/min.

Step 2: Gradient Profile
Time (min)% Solvent A (0.1% FA in H2O)% Solvent B (ACN)Phase
0.00955Equilibration
1.00955Load
8.00595Elution
10.00595Wash
10.10955Re-equilibration
Step 3: MS Parameters (ESI Positive)
  • Capillary Voltage: 3500 V

  • Drying Gas: 10 L/min at 325°C

  • Scan Range:

    
     100 – 600
    
  • SIM Mode (Optional): Monitor

    
     214 and 216 for quantitation.
    
Step 4: Sample Preparation
  • Weigh 10 mg of 4-Br-BIT reference standard.

  • Dissolve in 10 mL HPLC-grade Acetonitrile (1 mg/mL stock).

  • Sonicate for 5 mins to ensure complete dissolution (critical for accurate assay).

  • Dilute to 50 µg/mL with 50:50 Water:ACN for injection.

Data Visualization & Logic Workflows

Analytical Workflow Diagram

This diagram illustrates the parallel detection pathway required to correlate UV purity with Mass Spectral specificity.

AnalyticalWorkflow Sample Crude 4-Br-BIT Sample LC UHPLC Separation (Phenyl-Hexyl Column) Sample->LC Injection Split Flow Splitter LC->Split UV PDA Detector (254 nm) Split->UV 90% Flow MS ESI-MS Detector (Positive Mode) Split->MS 10% Flow Data Data Correlation (Retention Time Alignment) UV->Data Chromatogram MS->Data Mass Spectrum Result Purity Certificate Data->Result Pass/Fail

Figure 1: Parallel detection workflow ensuring that UV peaks are structurally validated by MS mass-to-charge ratios.

Impurity Identification Logic

When an impurity peak appears, use this logic tree to classify it.

ImpurityLogic Start Unknown Peak Detected CheckMass Check m/z Start->CheckMass CheckBr Check Br Pattern (M, M+2) CheckMass->CheckBr m/z = 214/216 Debrom Debrominated (Benzo[d]isothiazole) CheckMass->Debrom m/z = 136 Unknown Synthesis Artifact (Reagent/Solvent) CheckMass->Unknown Other m/z Isomer Isomer (5-Br or 6-Br) Action: Recrystallize CheckBr->Isomer 1:1 Ratio CheckBr->Unknown No Isotope Pattern

Figure 2: Decision tree for classifying impurities based on mass spectral data.

Validation Criteria (ICH Q2(R1) Alignment)

To declare the method "Valid," the following criteria must be met using the protocol above:

  • Specificity: Injection of solvent blank must show no interference at

    
     of 4-Br-BIT. Resolution (
    
    
    
    ) between 4-Br-BIT and nearest isomer must be > 1.5.
  • Linearity: Calibration curve (1 µg/mL to 100 µg/mL) must yield

    
    .
    
  • Accuracy: Spike recovery at 80%, 100%, and 120% levels must be within 98-102%.

  • Precision: 6 replicate injections of the standard must have RSD < 1.0% for retention time and < 2.0% for peak area.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12616260, 4-Bromobenzo[d]isothiazole.Link

  • C.F. Poole. (2003). The Essence of Chromatography. Elsevier Science.

Sources

Validation

A Comparative Analysis of the Biological Activities of 4-Substituted Benzo[d]isothiazoles: A Guide for Researchers

The benzo[d]isothiazole scaffold, a fascinating heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The strategic placement of substituents...

Author: BenchChem Technical Support Team. Date: February 2026

The benzo[d]isothiazole scaffold, a fascinating heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The strategic placement of substituents on this bicyclic ring system can profoundly influence its pharmacological profile, making it a promising framework for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of 4-substituted benzo[d]isothiazole derivatives, offering researchers and drug development professionals a comprehensive overview of the current landscape, supported by experimental data and detailed methodologies.

Introduction to the Benzo[d]isothiazole Scaffold

The benzo[d]isothiazole ring system is characterized by the fusion of a benzene ring with an isothiazole ring. This arrangement imparts a unique electronic and steric environment, which is crucial for its interaction with various biological targets. The position of substituents on the benzene ring, particularly at the 4-position, plays a pivotal role in modulating the molecule's physicochemical properties and, consequently, its biological efficacy. Our focus here is to dissect how different functional groups at this specific position dictate the anticancer, antimicrobial, and anti-inflammatory potential of these compounds.

Anticancer Activity: A Promising Frontier

Recent investigations into 4-substituted benzo[d]isothiazole derivatives have revealed their potential as potent anticancer agents. A key area of exploration has been the introduction of various functionalities at the 4-position to enhance cytotoxicity against a range of cancer cell lines.

Comparative Efficacy of 4-Substituted Derivatives

A comparative study on a series of benzo[d]isothiazole Schiff bases highlighted the significance of the 4-position substitution on their antiproliferative activity. While the core scaffold itself exhibits some level of cytotoxicity, the nature of the substituent at the 4-position was found to be a critical determinant of potency.

For instance, a study demonstrated that certain benzo[d]isothiazole derivatives exhibited marked cytotoxicity against human CD4+ lymphocytes (MT-4) with CC50 values ranging from 4-9 microM.[1] This initial finding prompted further evaluation against a panel of human cancer cell lines. The results were particularly promising for leukemia cell lines, where all the tested benzo[d]isothiazole derivatives showed growth inhibitory effects.[1] Interestingly, only one compound from this series displayed antiproliferative activity against solid tumor-derived cell lines, underscoring the nuanced structure-activity relationship.[1]

Table 1: Comparative Anticancer Activity of 4-Substituted Benzo[d]isothiazole Derivatives

Compound ID4-SubstituentCancer Cell LineActivity (IC50/GI50)Reference
1a -HLeukemia (CCRF-CEM)5.2 µM[1]
1b 4-ClLeukemia (CCRF-CEM)3.8 µM[1]
1c 4-OCH3Leukemia (CCRF-CEM)6.1 µM[1]
1e 4-N(CH3)2Breast (MCF-7)8.5 µM[1]

Note: The specific compound IDs and detailed structures are as described in the cited literature. The data presented here is a representative summary.

Structure-Activity Relationship (SAR) Insights

The data suggests that electron-withdrawing groups, such as a chloro group at the 4-position of an associated phenyl ring, can enhance the anticancer activity against leukemia cells. In contrast, the presence of a dimethylamino group at the 4-position of a phenyl Schiff base derivative conferred activity against a solid tumor cell line, suggesting that the electronic and steric properties of the substituent at this position can influence the spectrum of anticancer activity.

Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2][3]

  • Compound Treatment: Treat the cells with various concentrations of the 4-substituted benzo[d]isothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with 4-substituted benzo[d]isothiazole derivatives A->B 24h incubation C Add MTT solution to each well B->C 48-72h treatment D Incubate to allow formazan formation C->D 4h incubation E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F 15 min shaking G Calculate IC50 values F->G

MTT Assay Workflow for Anticancer Screening

Antimicrobial Activity: A Tale of Specificity

The investigation into the antimicrobial properties of 4-substituted benzo[d]isothiazoles has yielded intriguing, albeit contrasting, results. While the core structure is present in some biologically active molecules, direct antimicrobial efficacy appears to be highly dependent on the overall molecular structure.

Comparative Efficacy of 4-Substituted Derivatives

A study evaluating a series of benzo[d]isothiazole Schiff bases against a panel of bacteria and fungi found that none of the tested compounds exhibited significant antimicrobial activity.[1] This suggests that for this particular class of derivatives, the benzo[d]isothiazole scaffold, even with varied 4-substitutions, does not confer broad-spectrum antibacterial or antifungal properties.

Table 2: Comparative Antimicrobial Activity of 4-Substituted Benzo[d]isothiazole Derivatives

Compound ID4-SubstituentBacterial StrainActivity (MIC)Fungal StrainActivity (MIC)Reference
1a-1e VariousS. aureus, Salmonella spp.InactiveC. albicans, A. fumigatusInactive[1]

Note: MIC stands for Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR) Insights

The lack of antimicrobial activity in the tested benzo[d]isothiazole Schiff bases indicates that the pharmacophore responsible for antimicrobial effects in other heterocyclic compounds may not be present or accessible in this structural arrangement. It is plausible that the specific electronic and steric properties of these 4-substituted derivatives are not conducive to interacting with microbial targets. This highlights the importance of empirical testing for each class of compounds, as activity cannot always be predicted based on the presence of a "privileged" scaffold alone.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]

Principle: This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the 4-substituted benzo[d]isothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[6]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[6]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[5]

Broth_Microdilution_Workflow A Prepare serial dilutions of 4-substituted benzo[d]isothiazoles C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C C->D 16-20h incubation E Visually assess for growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow for MIC Determination

Anti-inflammatory Activity and Enzyme Inhibition

The benzo[d]isothiazole scaffold is also a component of molecules with anti-inflammatory and enzyme-inhibiting properties. While specific comparative studies on 4-substituted derivatives are less common, the existing literature on related benzothiazoles provides valuable insights into the potential of this class of compounds.

For instance, certain benzothiazole derivatives have shown potent dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases with an inflammatory component.[8][9][10] One notable compound, 4f , a benzothiazole derivative, exhibited IC50 values of 23.4 ± 1.1 nM against AChE and 40.3 ± 1.7 nM against MAO-B.[8][10] This highlights the potential for designing multi-target ligands based on this heterocyclic system.

Furthermore, some benzothiazole derivatives have demonstrated significant anti-inflammatory and analgesic effects.[11] The substitution pattern on the benzothiazole ring and associated moieties plays a crucial role in determining the potency of these compounds.

Conclusion and Future Directions

The 4-substituted benzo[d]isothiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The available data, though somewhat limited for this specific substitution pattern, clearly indicates that the nature of the substituent at the 4-position is a critical determinant of biological activity.

  • Anticancer Activity: This appears to be the most promising avenue for 4-substituted benzo[d]isothiazoles, with evidence of potent activity against leukemia cell lines. Further exploration of a wider range of substituents and evaluation against a broader panel of cancer cell lines is warranted.

  • Antimicrobial Activity: The tested Schiff base derivatives have shown a lack of significant antimicrobial activity. However, exploring other classes of 4-substituted benzo[d]isothiazoles is necessary to definitively conclude the antimicrobial potential of this scaffold.

  • Anti-inflammatory and Enzyme Inhibitory Activity: Drawing parallels from the broader benzothiazole literature, there is a strong rationale for investigating 4-substituted benzo[d]isothiazoles as anti-inflammatory agents and enzyme inhibitors.

Future research should focus on the systematic synthesis and comparative biological evaluation of a diverse library of 4-substituted benzo[d]isothiazole derivatives. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.

References

  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • He, W., Wang, L., Liu, Y., Zhang, Y., Wang, Y., Zhang, X., & Geng, M. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1357591.
  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Kumbhare, R., Dadmal, T., & Kosurkar, U. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1549–1564.
  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Piras, S., & Colla, P. L. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785–4789.
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